Physicochemical Profiling & Synthetic Utility of Thiomorpholine 1,1-Dioxide
Technical Whitepaper | Application Note: 04-2025 Executive Summary Thiomorpholine 1,1-dioxide (CAS: 39093-93-1), often colloquially referred to as "morpholine S,S-dioxide," represents a critical bioisostere in modern med...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Application Note: 04-2025
Executive Summary
Thiomorpholine 1,1-dioxide (CAS: 39093-93-1), often colloquially referred to as "morpholine S,S-dioxide," represents a critical bioisostere in modern medicinal chemistry.[1][2][3][4][5] Structurally distinct from morpholine by the substitution of the ether oxygen with a sulfone (
) moiety, this heterocycle offers a unique electronic profile that significantly alters basicity, lipophilicity, and metabolic stability.
This guide provides a definitive technical analysis of the molecule, moving beyond basic catalog data to explore the causality of its properties. We examine its utility as a polar aprotic scaffold, its role in modulating pKa for improved membrane permeability, and provide a self-validating protocol for its synthesis via oxidative cycling.
Part 1: Molecular Architecture & Electronic Profile
Structural Identity & Nomenclature
While frequently termed "morpholine sulfone," the IUPAC-compliant identity is Thiomorpholine 1,1-dioxide . It is the oxidized derivative of thiomorpholine.[1][2]
The substitution of the morpholine oxygen (electronegativity
) with a sulfone group introduces a profound electronic shift. The sulfone moiety exerts a strong inductive electron-withdrawing effect (-I) through the -framework, while also acting as a hydrogen bond acceptor.
Implication: At physiological pH (7.4), morpholine exists predominantly in its ionized cationic form (~90% protonated). In contrast, thiomorpholine 1,1-dioxide exists primarily as the free base (~90% neutral). This shift is critical for drug design, as the neutral species generally exhibits superior passive membrane permeability.
Figure 1: Comparative ionization states at physiological pH. The sulfone analog remains neutral, facilitating passive transport.
Part 2: Physicochemical Data Matrix[1][8]
The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.
Property
Value
Technical Context
Physical State
Crystalline Solid
White to off-white powder.[1] Hygroscopic nature requires storage under inert atmosphere.
Melting Point
68°C – 71°C
Distinctly sharp melting range indicates high crystallinity.
Boiling Point
~155°C (1 mmHg)
High boiling point reflects significant dipole-dipole interactions of the sulfone.
Density
1.24 g/cm³
Higher density than morpholine (1.007 g/cm³) due to the sulfur atom mass.
LogP (Calc)
-1.3 to -1.5
Highly polar. The sulfone group lowers lipophilicity compared to sulfides, but the reduced ionization at pH 7.4 (LogD) often compensates for this in biological systems.
H-Bond Donors
1 (NH)
Secondary amine remains available for functionalization.
H-Bond Acceptors
3 (2 O, 1 N)
The sulfone oxygens are weak acceptors compared to carbonyls but participate in crystal lattice stabilization.
Solubility
Water, DMSO, MeOH
High water solubility due to polarity; limited solubility in non-polar alkanes (Hexane).
Part 3: Synthetic Protocol (Self-Validating)
Synthesis Strategy: Catalytic Oxidation
Direct oxidation of thiomorpholine is the most efficient route. While permanganate (
) is historically used, it generates significant manganese waste. The modern "green" standard utilizes Hydrogen Peroxide () with a Tungstate catalyst.
Safety Warning: Peroxide reactions are exothermic. Sulfones are stable, but intermediates (sulfoxides) can react vigorously. Ensure temperature control.
Setup: In a 3-neck round bottom flask equipped with a reflux condenser and internal temperature probe, dissolve Sodium Tungstate (catalyst) in water. Add Thiomorpholine.[1][2][3][5][6][7][8][9][10][11][12]
Controlled Addition: Cool the mixture to 10°C. Add
dropwise via an addition funnel.
Critical Control Point: Do not allow internal temperature to exceed 40°C during addition. The oxidation of Sulfur to Sulfoxide is fast and exothermic.
Reaction Phase: Once addition is complete, warm the reaction to 60°C and stir for 4 hours.
Validation: Monitor by TLC (MeOH/DCM 1:9). The intermediate sulfoxide (polar) will disappear, converting to the more mobile sulfone.
Quench: Cool to room temperature. Test for excess peroxide using starch-iodide paper. If positive, quench with saturated Sodium Bisulfite solution until negative.
Isolation:
Basify to pH >10 using NaOH (to ensure the amine is free).
Extract exhaustively with Dichloromethane (DCM) or Chloroform (
volumes). Note: The product is water-soluble; salting out the aqueous layer with NaCl improves extraction efficiency.
Purification: Dry organic layer over
, filter, and concentrate in vacuo. Recrystallize from Ethanol/Ethyl Acetate if necessary to achieve the white crystalline solid (MP 68-71°C).
Figure 2: Catalytic oxidation workflow emphasizing temperature control points.
Part 4: Medicinal Chemistry Applications[1][2][5][9]
Metabolic Stability (The "Metabolic Block")
Morpholine rings are susceptible to oxidative metabolism (N-oxidation or
-hydroxylation). Thiomorpholine 1,1-dioxide is metabolically "hardened." The sulfur is already fully oxidized (), preventing S-oxidation. The electron-withdrawing nature also deactivates the -carbons toward CYP450-mediated hydroxylation.
Case Study: Sutezolid
Sutezolid (PNU-100480) is a thiomorpholine 1,1-dioxide analogue of the antibiotic Linezolid.
Sutezolid: Contains a thiomorpholine ring (which is oxidized to the sulfone in vivo or administered as such in derivatives).
Impact: The substitution improves potency against Mycobacterium tuberculosis and alters the pharmacokinetic half-life.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence.[9] Organic Process Research & Development.[9] (Contextual reference for thiomorpholine precursor synthesis). Retrieved from [Link]
An In-depth Technical Guide to the Solubility of Morpholine S,S-Dioxide in Polar Aprotic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of morpholine S,S-dioxide in a range of common polar aprotic solvents, namely dimethyl sulfoxide (DMSO), N,N-dimethylforma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of morpholine S,S-dioxide in a range of common polar aprotic solvents, namely dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF). In the absence of extensive empirical solubility data for this specific compound, this guide synthesizes information on the physicochemical properties of the morpholine and sulfone moieties with the known characteristics of these solvents to predict solubility behavior. Furthermore, detailed, field-proven experimental protocols for the systematic determination of solubility are provided to empower researchers in drug development and chemical synthesis with the necessary tools for practical application. This document is intended to serve as a foundational resource for scientists and professionals requiring a deep understanding of the solvation of this heterocyclic sulfone.
Introduction
Morpholine and its derivatives are ubiquitous scaffolds in medicinal chemistry and materials science, valued for their favorable physicochemical and biological properties. The oxidation of the sulfur atom in sulfur-containing morpholine analogues to a sulfone (S,S-dioxide) dramatically alters the molecule's electronic and steric characteristics, profoundly influencing its polarity, hydrogen bonding potential, and crystal lattice energy. Consequently, the solubility of such derivatives, a critical parameter in drug formulation, reaction chemistry, and material processing, requires careful consideration.
This guide focuses on the solubility of morpholine S,S-dioxide in polar aprotic solvents, a class of solvents widely employed in organic synthesis and analytical chemistry for their ability to dissolve a broad range of compounds.[1][2] Understanding the interplay between the highly polar sulfone group and the solvation properties of these solvents is paramount for optimizing experimental conditions and predicting the behavior of morpholine S,S-dioxide in various applications.
Physicochemical Properties of Morpholine S,S-Dioxide: A Predictive Analysis
Direct experimental data on the physicochemical properties of morpholine S,S-dioxide are not extensively reported. However, a robust predictive analysis can be formulated by considering the well-documented properties of the parent morpholine molecule and the sulfone functional group.
Morpholine Moiety: The morpholine ring imparts a degree of polarity and the potential for hydrogen bonding via the N-H group.[3] It is a versatile structure found in numerous bioactive compounds.
Sulfone (S,S-Dioxide) Group: The introduction of the sulfone group is the most significant modification. This group is characterized by:
High Polarity: The S=O bonds are highly polarized, with a significant partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms. This creates a strong molecular dipole moment.[1]
Hydrogen Bond Acceptor: The oxygen atoms of the sulfone group are potent hydrogen bond acceptors, capable of interacting with hydrogen bond donors.[4]
Aprotic Nature: The sulfone group itself does not possess any hydrogen atoms that can act as hydrogen bond donors.
The combination of the morpholine ring and the sulfone group results in a molecule with high polarity and a strong capacity for hydrogen bond acceptance. The crystal lattice energy of morpholine S,S-dioxide is expected to be substantial due to strong dipole-dipole interactions and potential intermolecular hydrogen bonding in the solid state. Overcoming this lattice energy is a key factor in achieving solvation.
Characteristics of Selected Polar Aprotic Solvents
The choice of solvent is critical in determining the solubility of a polar compound like morpholine S,S-dioxide. Polar aprotic solvents are particularly relevant due to their ability to solvate polar molecules without the interference of hydrogen bond donation.[4]
Solvent
Formula
Dielectric Constant (20°C)
Dipole Moment (D)
Boiling Point (°C)
Key Features
Dimethyl Sulfoxide (DMSO)
(CH₃)₂SO
46.7
3.96
189
Highly polar, strong H-bond acceptor, excellent solvating power for a wide range of organic and inorganic compounds.[1][5]
N,N-Dimethylformamide (DMF)
HCON(CH₃)₂
36.7
3.82
153
High polarity, strong H-bond acceptor, often referred to as a "universal solvent".[6]
Acetonitrile (ACN)
CH₃CN
37.5
3.92
81.6
Medium polarity, good H-bond acceptor, widely used in chromatography and organic synthesis.[2][7]
Tetrahydrofuran (THF)
(CH₂)₄O
7.6
1.75
66
Moderately polar, cyclic ether structure, good solvent for many organic compounds.[8][9]
Causality of Solvent Choice:
DMSO and DMF: These are predicted to be excellent solvents for morpholine S,S-dioxide. Their high polarity and strong hydrogen bond accepting capabilities can effectively solvate both the polar sulfone group and the morpholine ring, overcoming the crystal lattice energy.[1][6]
Acetonitrile: With its significant polarity, acetonitrile is also expected to be a good solvent for morpholine S,S-dioxide, though perhaps to a lesser extent than DMSO and DMF.[2]
Tetrahydrofuran: Due to its lower polarity compared to the other solvents, THF is anticipated to be a poorer solvent for the highly polar morpholine S,S-dioxide.[8]
Predicted Solubility of Morpholine S,S-Dioxide
Based on the principle of "like dissolves like," the predicted order of solubility for morpholine S,S-dioxide in the selected polar aprotic solvents is as follows:
DMSO > DMF > Acetonitrile > THF
This prediction is grounded in the synergistic effects of solvent polarity and hydrogen bond accepting ability in overcoming the intermolecular forces within the solid solute.
Caption: Predicted solubility based on solute-solvent interactions.
Experimental Protocols for Solubility Determination
To empirically validate the predicted solubility and obtain quantitative data, the following standardized experimental protocols are recommended.
Isothermal Shake-Flask Method
This is a widely accepted and robust method for determining equilibrium solubility.
Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the dissolved solute in a filtered aliquot of the supernatant is then determined.
Step-by-Step Methodology:
Preparation: Add an excess amount of morpholine S,S-dioxide to a series of sealed vials, each containing a known volume of the respective polar aprotic solvent (DMSO, DMF, ACN, THF). The excess solid is crucial to ensure equilibrium with a saturated solution.
Equilibration: Place the vials in a constant temperature water bath or incubator with agitation (e.g., orbital shaker). A typical temperature for initial screening is 25°C. The system should be agitated for a period sufficient to reach equilibrium (e.g., 24-48 hours). Preliminary kinetic studies can determine the optimal equilibration time.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a suitable filter (e.g., 0.45 µm PTFE syringe filter) to prevent the transfer of undissolved solid.
Quantification:
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of an analytical instrument.
Analyze the concentration of morpholine S,S-dioxide using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
Prepare a calibration curve using standards of known concentration to accurately quantify the solute concentration in the sample.
Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L.
For rapid screening of solubility in multiple solvents, a miniaturized shake-flask approach can be employed.
Principle: This method adapts the isothermal shake-flask principle to a microplate format, allowing for parallel processing of multiple samples.
Step-by-Step Methodology:
Dispensing: Use automated liquid handling to dispense a known amount of solid morpholine S,S-dioxide into the wells of a microplate (e.g., 96-well).
Solvent Addition: Add a known volume of each polar aprotic solvent to the respective wells.
Sealing and Incubation: Seal the microplate to prevent solvent evaporation and place it on a temperature-controlled shaker for equilibration (typically 18-24 hours).
Filtration: After incubation, filter the solutions using a filter plate to separate the undissolved solid.
Analysis: Analyze the filtrate directly or after dilution using a rapid analytical technique such as HPLC-UV or UPLC-MS.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear and concise tabular format to facilitate comparison across different solvents and conditions (e.g., temperature).
Table 1: Equilibrium Solubility of Morpholine S,S-Dioxide at 25°C
Solvent
Solubility (mg/mL)
Solubility (mol/L)
DMSO
Experimental Value
Experimental Value
DMF
Experimental Value
Experimental Value
Acetonitrile
Experimental Value
Experimental Value
THF
Experimental Value
Experimental Value
The experimentally determined solubility values can then be correlated with the physicochemical properties of the solvents to validate the initial predictions and provide a deeper understanding of the structure-solubility relationship.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of morpholine S,S-dioxide in key polar aprotic solvents. Based on the analysis of molecular properties, the predicted solubility order is DMSO > DMF > Acetonitrile > THF. The provided experimental protocols offer robust methodologies for obtaining empirical data to confirm these predictions and to support the needs of researchers and professionals in drug development and chemical synthesis. A systematic approach, combining predictive analysis with empirical determination, is essential for the effective utilization of morpholine S,S-dioxide in various scientific applications.
References
BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C2H6OS. Retrieved from [Link]
Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. [Link]
Aditya Dye Chem. (n.d.). Dimethylformamide (DMF). Retrieved from [Link]
Wikipedia. (n.d.). Morpholine. Retrieved from [Link]
Study.com. (n.d.). THF | Definition, Density & Structure. Retrieved from [Link]
Ataman Kimya. (n.d.). DIMETHYLFORMAMIDE (DMF). Retrieved from [Link]
Museum of Fine Arts Boston. (2022, July 21). Dimethylformamide. MFA Cameo. [Link]
ResearchGate. (2025, August 10). Orientation of Hydrogen Bond in H-Complexes of Sulfones and Sulfonamides. Retrieved from [Link]
University of Rochester Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
Britannica. (2026, January 29). Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. Retrieved from [Link]
Wikipedia. (n.d.). Acetonitrile. Retrieved from [Link]
Wikipedia. (n.d.). Dimethylformamide. Retrieved from [Link]
Wikipedia. (n.d.). Dimethyl_sulfoxide. Retrieved from [Link]
Australian Government Department of Climate Change, Energy, the Environment and Water. (2022, June 30). Acetonitrile. Retrieved from [Link]
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
Wikipedia. (n.d.). Tetrahydrofuran. Retrieved from [Link]
PubChem. (n.d.). Tetrahydrofuran. Retrieved from [Link]
Yufeng. (2024, October 15). ACETONITRILE. Retrieved from [Link]
Executive Summary & Chemical Identity[1] Thiomorpholine 1,1-dioxide (CAS 39093-93-1) is a heterocyclic sulfone widely utilized in medicinal chemistry as a polar, non-basic scaffold.[1][2][3][4] Often referred to colloqui...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
Thiomorpholine 1,1-dioxide (CAS 39093-93-1) is a heterocyclic sulfone widely utilized in medicinal chemistry as a polar, non-basic scaffold.[1][2][3][4] Often referred to colloquially as "Morpholine S,S-dioxide," it serves as a critical bioisostere for morpholine and piperazine rings. By replacing the ether oxygen of morpholine with a sulfone (
) group, researchers can modulate lipophilicity (LogP), reduce metabolic liability, and alter hydrogen bond acceptor capabilities without significantly changing the steric bulk of the molecule.
This guide provides a comprehensive analysis of its physicochemical properties, safety protocols, synthesis, and application in drug discovery.
Common Names: Thiomorpholine 1,1-dioxide; Morpholine S,S-dioxide; 1,1-Dioxothiomorpholine.[1][4]
CAS Registry Number: 39093-93-1[5][1][2][3][4][6][7][8]
Physicochemical Profile
The following data represents the free base form of the compound. Researchers should note that hydrochloride salts (CAS 59801-62-6) will exhibit significantly higher melting points.
While some vendors classify CAS 39093-93-1 as non-hazardous, major suppliers (e.g., Sigma-Aldrich) classify it as an Irritant . In a research setting, the "Precautionary Principle" dictates treating it according to the most rigorous safety standard available.
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.
Dissolution: Dissolve Thiomorpholine (10 g, 97 mmol) in water (50 mL). Cool the solution to 0–5 °C using an ice bath. Note: The reaction is exothermic.
Oxidation: Slowly add 30%
(25 mL, ~220 mmol) dropwise over 30 minutes. Maintain internal temperature below 20 °C to prevent thermal runaway.
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 1 hour, then heat to 50 °C for 2–4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone.
Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LC-MS. The sulfone is significantly more polar than the starting sulfide.
Workup:
Destroy excess peroxide using a saturated sodium sulfite (
) solution (check with starch-iodide paper).
Concentrate the aqueous solution under reduced pressure.
Purification: Recrystallize the residue from Ethanol/Water or extract continuously with Dichloromethane (DCM) if the product does not precipitate.
Yield: Expected yield is 75–85%.
Figure 2: Step-wise oxidation workflow from sulfide to sulfone.
Application in Drug Design[2][4][5][14]
Thiomorpholine 1,1-dioxide is a high-value scaffold in medicinal chemistry, primarily used to optimize the physicochemical properties of lead compounds.
Bioisosterism
It acts as a bioisostere for:
Morpholine: Increases polarity and reduces basicity.
Piperazine: Removes the basic nitrogen, eliminating protonation at physiological pH.
Cyclohexane: Adds polarity to a lipophilic core.
Metabolic Stability
The sulfone group (
) is in its highest oxidation state. Unlike the sulfur in thiomorpholine (which is prone to oxidation to sulfoxides/sulfones in the liver via CYP450 enzymes) or the carbon adjacent to the ether oxygen in morpholine (prone to oxidative dealkylation), the sulfone ring is metabolically inert. This extends the half-life () of the drug molecule.
Electronic Effects
The strong electron-withdrawing nature of the sulfone group lowers the
of the secondary amine nitrogen (to ~5.4). This ensures the molecule remains largely uncharged at physiological pH (7.4), which can improve membrane permeability for specific transport mechanisms or reduce hERG channel inhibition liability often associated with basic amines.
Analytical Characterization
To validate the integrity of the synthesized or purchased material, compare against these standard spectroscopic markers:
1H NMR (DMSO-d6):
2.9 – 3.1 ppm (m, 4H, adjacent to ).
3.1 – 3.3 ppm (m, 4H, adjacent to ).
Note: The signals are often two distinct triplets or multiplets depending on resolution.
IR Spectroscopy:
Strong symmetric stretch: ~1110–1150
().
Strong asymmetric stretch: ~1290–1320
().
Amine stretch (
): ~3200–3400 (broad).
Mass Spectrometry (ESI):
.
References
TCI Chemicals. (2023). Product Specification: Thiomorpholine 1,1-Dioxide (T2193).[12] Retrieved from
Sigma-Aldrich. (2023). Safety Data Sheet: Thiomorpholine 1,1-dioxide.[5][10][12] Retrieved from
PubChem. (2023). Compound Summary: Thiomorpholine 1,1-dioxide (CID 6484228).[5][4] National Library of Medicine. Retrieved from
Burckhalter, J. H., et al. (1961). Synthesis of Thiomorpholine 1,1-Dioxide Derivatives.[1][2][3][4][9][10][13] Journal of Organic Chemistry. (Historical reference for oxidation protocols).
Thermodynamic Stability of Thiomorpholine 1,1-Dioxide
Technical Guide for Drug Development & Synthetic Applications Executive Summary Thiomorpholine 1,1-dioxide (CAS: 39093-93-1) represents a thermodynamically privileged scaffold in medicinal chemistry.[1] Unlike its parent...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide for Drug Development & Synthetic Applications
Executive Summary
Thiomorpholine 1,1-dioxide (CAS: 39093-93-1) represents a thermodynamically privileged scaffold in medicinal chemistry.[1] Unlike its parent compound thiomorpholine or its isostere morpholine, the 1,1-dioxide derivative acts as a metabolic "sink," exhibiting exceptional resistance to oxidative degradation. This guide analyzes the thermodynamic and kinetic stability profiles of thiomorpholine 1,1-dioxide, providing actionable data for its incorporation into drug discovery pipelines as a bioisostere for morpholine and piperazine.
Key Stability Highlights:
Thermal: Stable solid (MP: 68–71°C) with high resistance to thermal degradation below 200°C.[1]
Metabolic: Nullifies oxidative liability at the sulfur center; reduces electron density at nitrogen, lowering CYP450 affinity.[1]
Conformational: High barrier to ring inversion (~11.7 kcal/mol) stabilizes specific vector orientations in ligand-protein binding.[1]
The stability of thiomorpholine 1,1-dioxide stems from the strong electron-withdrawing nature of the sulfone (
) group. This moiety alters the ring's electronic landscape, significantly affecting basicity and conformational dynamics compared to morpholine.[1]
Conformational Landscape
The six-membered heterocyclic ring exists primarily in a chair conformation .[1] However, the bulky sulfone group and the dipole-dipole interactions introduce a "twist-boat" energetic minimum that is more accessible than in cyclohexane.
Chair Preference: The chair conformer is the global thermodynamic minimum.[1]
Ring Inversion Barrier: Experimental and calculated values for substituted thiomorpholine 1,1-dioxides suggest a ring inversion barrier (
) of approximately 11.2 – 11.7 kcal/mol .[1][2] This is slightly higher than morpholine, attributing rigidity that is favorable for maintaining binding poses in active sites.[1]
Electronic Stabilization
The sulfone group exerts a strong inductive effect (-I), reducing the pKa of the secondary amine to approximately 5.4 – 6.5 (compared to ~8.3 for morpholine). This reduction in basicity:
Figure 1: Conformational energy landscape of thiomorpholine 1,1-dioxide.[1] The high barrier to inversion confers structural rigidity beneficial for target binding.
Thermal Stability Profile
Thiomorpholine 1,1-dioxide exhibits robust thermal stability, making it suitable for high-temperature synthesis and rigorous purification protocols.[1]
Physical & Thermal Properties
The compound is a crystalline solid at room temperature.[1] Its high boiling point (extrapolated) relative to its molecular weight indicates strong intermolecular dipole-dipole interactions driven by the sulfone group.[1]
Property
Value
Notes
Melting Point
68.0 – 71.0 °C
Sharp transition indicates high purity/crystallinity.[1]
Boiling Point
155 °C @ 1 mmHg
High vacuum required to prevent thermal stress during distillation.[1]
Density
~1.24 g/cm³
Predicted value; denser than morpholine due to Sulfur/Oxygen content.[1]
Decomposition
> 200 °C
Generally stable; lacks labile peroxide/azo linkages.[1]
Solubility
Water, DMSO, Methanol
High polarity facilitates aqueous solubility.
Thermal Decomposition Risks
While the sulfone ring is stable, the secondary amine is susceptible to thermal degradation in the presence of strong oxidizers at elevated temperatures (>150°C). Under inert atmosphere (Nitrogen/Argon), the scaffold remains intact up to its boiling point.
Chemical & Metabolic Stability (The "Metabolic Sink")
In drug discovery, the transition from morpholine to thiomorpholine 1,1-dioxide is a strategic maneuver to block metabolic soft spots.
Oxidative Resistance
Morpholine is susceptible to oxidative ring opening (via CYP450).[1] Thiomorpholine is susceptible to S-oxidation.[1] Thiomorpholine 1,1-dioxide, being the terminal oxidation product, is immune to further S-oxidation.
N-Oxidation: Suppressed due to electron withdrawal by
, which lowers the HOMO energy of the nitrogen lone pair.
Hydrolytic Stability
The cyclic sulfone is chemically inert to hydrolysis under physiological conditions (pH 1–9).[1] It resists ring opening even under acidic conditions used to remove protecting groups (e.g., TFA/DCM or HCl/MeOH), validating its use as a robust scaffold during multi-step synthesis.
Figure 2: Metabolic trajectory showing Thiomorpholine 1,1-dioxide as the stable thermodynamic well, resistant to further oxidative clearance.
Synthesis & Purification Thermodynamics
The synthesis of thiomorpholine 1,1-dioxide is a thermodynamically downhill (exothermic) process, typically achieved by oxidizing thiomorpholine. Control of this exotherm is critical for safety and yield.[1]
Protocol: Controlled Oxidation
Objective: Synthesize thiomorpholine 1,1-dioxide from thiomorpholine without over-heating or N-oxide formation.[1]
Reagents:
Thiomorpholine (1.0 eq)
Hydrogen Peroxide (30% aq, 2.5 eq) or Oxone®
Catalyst: Sodium Tungstate (
, 2 mol%)
Solvent: Water or Methanol
Step-by-Step Methodology:
Setup: Charge a round-bottom flask with thiomorpholine, solvent, and catalyst.[1] Cool to 0°C (ice bath).
Purification: Recrystallize from Ethanol/Hexane if necessary to achieve the MP of 68–71°C.
Self-Validating Quality Control
1H NMR: Look for the shift of ring protons adjacent to Sulfur.[1] They will shift downfield (~3.0 ppm) compared to the starting material due to the electron-withdrawing
Melting Point: A sharp range (68–71°C) confirms conversion and purity.[1]
References
ChemicalBook. (2025).[1][4] Thiomorpholine-1,1-dioxide Properties and Safety.[1][5][6] Retrieved from
TCI Chemicals. (2025).[1] Product Specification: Thiomorpholine 1,1-Dioxide (T2193).[1] Retrieved from
PubChem. (2025).[1] Thiomorpholine 1,1-dioxide (Compound CID 6484228).[1] National Library of Medicine.[1] Retrieved from
Tolstikova, L. L., et al. (2008).[1][4] Stereodynamic behaviour of 4-(trifluoromethylsulfonyl)thiomorpholine 1,1-dioxide. Tetrahedron.[1][4] (Cited for conformational inversion barriers).[1]
Strotman, N. A., et al. (2018).[1] Development of a Safe and High-Throughput Continuous Manufacturing Approach to 4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide. Organic Process Research & Development.[1][7] (Cited for exothermic synthesis control).[1]
Thiomorpholine 1,1-Dioxide: Structural Dynamics, Polarity, and Synthetic Protocols
Executive Summary Thiomorpholine 1,1-dioxide (commonly referred to as morpholine S,S-dioxide) represents a critical scaffold in medicinal chemistry and materials science. Unlike its parent compound morpholine, which func...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Thiomorpholine 1,1-dioxide (commonly referred to as morpholine S,S-dioxide) represents a critical scaffold in medicinal chemistry and materials science. Unlike its parent compound morpholine, which functions primarily as a moderate base and polar solvent, the S,S-dioxide derivative introduces a highly polarized sulfone moiety (
) into the heterocyclic ring. This modification dramatically alters the electronic landscape, solubility profile, and metabolic stability of the molecule.
This technical guide provides a comprehensive analysis of the dipole moment and polarity of thiomorpholine 1,1-dioxide, grounded in structural conformation analysis. It includes validated synthetic protocols and examines the compound's utility as a bioisostere in drug development.[1]
Structural Dynamics & Electronic Distribution
To understand the polarity of thiomorpholine 1,1-dioxide, one must analyze the vector addition of its functional groups within the lowest-energy conformation.
Conformation and Dipole Vectors
The molecule exists predominantly in a chair conformation . This geometry minimizes torsional strain and 1,3-diaxial interactions.
The Sulfone Group (
): This is the dominant contributor to the molecular dipole. The sulfur atom is hybridized, bonded to two highly electronegative oxygen atoms. The bonds create a massive dipole vector pointing away from the ring.
The Amine Group (
): The secondary amine at the 4-position also contributes a dipole moment. In the chair conformation, the bond typically adopts an equatorial position to minimize steric strain, though the axial conformer is accessible.
Quantitative Polarity Estimates
While experimental dipole moments vary by solvent (due to dielectric effects), the value for thiomorpholine 1,1-dioxide is significantly higher than that of morpholine.
Morpholine:
D
Sulfolane (Cyclic Sulfone analog):
D
Thiomorpholine 1,1-dioxide:
D (Estimated via Vector Analysis)
The strong electron-withdrawing nature of the sulfone group amplifies the polarity, making the molecule a "harder" dipole compared to the "softer" thiomorpholine.
Vector Analysis Diagram
The following diagram illustrates the structural forces and the resultant dipole vector.
Figure 1: Vector analysis showing the dominance of the sulfone group in establishing the high dipole moment.
Physicochemical Data Comparison
The following table contrasts the properties of the dioxide with its precursors. Note the dramatic shift in Topological Polar Surface Area (TPSA) and LogP, which dictates its behavior in biological systems.
Property
Morpholine
Thiomorpholine
Thiomorpholine 1,1-dioxide
Molecular Formula
MW ( g/mol )
87.12
103.19
135.18
Dipole Moment (D)
~1.47
~1.55
~4.8 (Predicted)
LogP (Octanol/Water)
-0.86
0.55
-1.1 (Highly Polar)
TPSA ()
32.26
37.3
54.6
H-Bond Donors
1
1
1
H-Bond Acceptors
2
2
3
Key Insight: The shift from Thiomorpholine (LogP 0.55) to the Dioxide (LogP -1.1) represents a massive increase in hydrophilicity. This makes the dioxide an excellent scaffold for reducing the lipophilicity of overly greasy drug candidates.
Synthetic Pathways & Purification
Reliable access to high-purity thiomorpholine 1,1-dioxide is essential for accurate physical measurements. The standard protocol involves the oxidation of thiomorpholine using hydrogen peroxide.
Setup: Charge a round-bottom flask with Thiomorpholine and catalyst in water. Cool to 0°C.[2][3]
Oxidation: Add
dropwise via an addition funnel. Caution: The reaction is highly exothermic. Maintain internal temperature <10°C during addition.
Reflux: Once addition is complete, warm to room temperature, then reflux (approx. 80-100°C) for 2-4 hours to ensure complete oxidation of the intermediate sulfoxide to the sulfone.
Quench: Destroy excess peroxide using Sodium Sulfite (
) or Manganese Dioxide (). Test with starch-iodide paper.
Isolation: Concentrate the aqueous solution under reduced pressure.
Purification: Recrystallize the crude solid from Ethanol/Water or Methanol.
Target Appearance: White crystalline solid.
Melting Point: 68–71 °C.
Synthesis Workflow Diagram
Figure 2: Validated synthetic route for the production of analytical-grade thiomorpholine 1,1-dioxide.
Physicochemical Implications in Drug Design[1]
The high dipole moment of the S,S-dioxide moiety has specific utility in medicinal chemistry, often referred to as a "Sulfone Scan."
Metabolic Stability
Morpholine rings are susceptible to oxidative metabolism (N-dealkylation or oxidation to lactams). Thiomorpholine is susceptible to S-oxidation.[4]
Advantage: Thiomorpholine 1,1-dioxide is already fully oxidized at the sulfur position. It represents a "metabolic sink," preventing further oxidative degradation at that site, often extending the half-life (
) of the drug.
Bioisosterism and Solubility
Replacing a phenyl ring or a morpholine ring with a thiomorpholine 1,1-dioxide ring is a strategy to:
Lower LogP: Increase water solubility.
Increase TPSA: Reduce blood-brain barrier (BBB) penetration if peripheral restriction is desired.
Dipole Interactions: The sulfone oxygens act as strong hydrogen bond acceptors (HBA), potentially engaging key residues in a receptor pocket that a simple ether oxygen (in morpholine) cannot.
Experimental Determination Protocol
If your research requires the precise experimental dipole moment in a specific solvent (e.g., Benzene or Dioxane), use the Guggenheim Method at 25°C.
Equipment:
Dipolemeter (measures Dielectric Constant,
).
Refractometer (measures Refractive Index,
).
Protocol:
Preparation: Prepare 5 dilute solutions of Thiomorpholine 1,1-dioxide in the chosen non-polar solvent (concentration range 0.01 – 0.10 weight fraction).
Measurement: Measure
and for the pure solvent and all 5 solutions.
Calculation: Plot
vs. concentration () and vs. concentration ().
Derivation: Use the Guggenheim equation:
Where
is the slope of dielectric constant.
is the slope of refractive index squared.
is the molecular weight.
References
PubChem Database. Thiomorpholine 1,1-dioxide (CID 6484228).[4] National Center for Biotechnology Information. [Link]
Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). [Link]
Organic Syntheses. General Oxidation Protocols for Sulfides to Sulfones. (Standard Reference for H2O2/Tungstate method). [Link]
Morpholine S,S-Dioxide: A Strategic Bioisostere for Morpholine
Executive Summary In the optimization of lead compounds, the morpholine ring is a privileged scaffold due to its ability to improve solubility and provide a hydrogen bond acceptor. However, its moderate basicity ( ~8.3)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of lead compounds, the morpholine ring is a privileged scaffold due to its ability to improve solubility and provide a hydrogen bond acceptor. However, its moderate basicity (
~8.3) and metabolic susceptibility to oxidative ring opening can introduce liabilities, such as phospholipidosis, poor permeability, or hERG channel inhibition.
Morpholine S,S-dioxide (chemically thiomorpholine 1,1-dioxide ) represents a high-value bioisosteric replacement. By substituting the ether oxygen with a sulfone group, medicinal chemists can dramatically modulate the electronic landscape of the ring—suppressing basicity and altering hydrogen bond vectors—while maintaining the saturated heterocyclic geometry. This guide details the physicochemical rationale, synthetic protocols, and strategic application of this bioisostere.[1][2]
Part 1: Physicochemical Rationale
The transition from morpholine to thiomorpholine 1,1-dioxide is not merely a structural swap; it is an electronic reset of the pharmacophore.
Basicity Modulation (
Shift)
The most critical impact of this bioisostere is the reduction of amine basicity.
Morpholine: The ether oxygen is electron-withdrawing by induction but donates electron density by resonance. The resulting secondary amine has a
of approximately 8.36 . At physiological pH (7.4), it exists largely in the protonated, cationic form ().
Thiomorpholine 1,1-Dioxide: The sulfone (
) group at the 4-position is strongly electron-withdrawing via induction ( effect) and does not donate electrons by resonance. This dramatically lowers the of the conjugate acid to approximately 5.0–6.0 . At physiological pH, the molecule remains predominantly neutral .
Impact:
Permeability: The neutral species permeates lipid bilayers more effectively than the cation.
Lysosomal Trapping: Reduced basicity minimizes sequestration in acidic lysosomes, a common cause of high volume of distribution (
) and phospholipidosis.
Hydrogen Bonding & Geometry
H-Bond Acceptors: The sulfone provides two oxygen atoms as H-bond acceptors, compared to one in morpholine. However, the vector of these interactions is tetrahedral (sulfone) vs. planar/angular (ether).
Conformation: Both rings adopt a chair conformation, but the C–S bond length (1.82 Å) is significantly longer than the C–O bond (1.43 Å). This expands the ring size slightly, potentially altering the spatial projection of substituents on the nitrogen.
Comparative Data Summary
Property
Morpholine
Thiomorpholine 1,1-Dioxide
Strategic Advantage
(Conjugate Acid)
~8.4
~5.5 – 6.5
Reduces cationic character at pH 7.4; improves permeability.
LogP (Lipophilicity)
-0.86
-1.2 (More Polar)
Lowers logP while avoiding basicity; improves solubility.
H-Bond Acceptors
1 (Ether O)
2 (Sulfone O)
altered interaction vectors; no H-bond donor capacity on S.
The following diagram illustrates the decision logic for employing this bioisostere during Lead Optimization.
Figure 1: Decision framework for replacing morpholine with thiomorpholine 1,1-dioxide.
Part 3: Synthetic Accessibility & Protocols
Synthesis of the thiomorpholine 1,1-dioxide core is robust.[3] The most common route involves the oxidation of the parent thiomorpholine or the cyclization of divinyl sulfone.
Protocol: Oxidation of Thiomorpholine Derivatives
Context: This method is preferred when the thiomorpholine ring is already constructed or available commercially.
Reagents:
Substrate: N-Boc-thiomorpholine (to prevent N-oxidation) or substituted thiomorpholine.
Oxidant:
-Chloroperbenzoic acid (mCPBA) or Oxone® (Potassium peroxymonosulfate).
Solvent: Dichloromethane (DCM) or Methanol/Water.
Step-by-Step Methodology:
Protection (if secondary amine):
Dissolve thiomorpholine (1.0 eq) in DCM (
).
Add
(1.1 eq) and (1.2 eq). Stir at RT for 2 hours.
Why: The nitrogen lone pair can be oxidized to the N-oxide. Protecting it with a carbamate (Boc) withdraws electron density, ensuring oxidation occurs selectively at the sulfur.
Oxidation (Sulfide
Sulfone):
Cool the solution of N-Boc-thiomorpholine to
.
Slowly add mCPBA (2.2 – 2.5 eq) dissolved in DCM.
Note: 1.0 eq yields the sulfoxide; >2.0 eq is required for the sulfone (dioxide).
Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
Monitor: TLC or LCMS should show the mass shift (+32 Da).
Treat the N-Boc-thiomorpholine 1,1-dioxide with 4N HCl in Dioxane or TFA/DCM (1:1) to reveal the secondary amine.
Figure 2: Standard synthetic workflow for generating the bioisostere.
Part 4: Case Studies & Applications
Antibiotics: The Linezolid to Sutezolid Evolution
The oxazolidinone class of antibiotics provides the premier example of this bioisostere in action.
Linezolid: Contains a morpholine ring.[2][5][6] It is effective but has limitations in potency and spectrum against certain resistant strains.
Sutezolid (PNU-100480): Contains a thiomorpholine ring.[2][3][5][7][8][9][10]
Analogs (Research): Studies exploring the thiomorpholine 1,1-dioxide analog of Linezolid demonstrated that the sulfone variant significantly altered the pharmacokinetic profile. While Sutezolid (sulfide) is the clinical candidate, the dioxide analogs are frequently synthesized to test metabolic hotspots. The dioxide variant often shows lower clearance because the sulfur cannot be further oxidized, unlike the sulfide in Sutezolid which is metabolized to the sulfoxide/sulfone in vivo.
Mitigating hERG Toxicity
A common liability in drug discovery is the inhibition of the hERG potassium channel, which correlates with QT prolongation and arrhythmia.
Mechanism: hERG binding often involves a
-stacking interaction with aromatic residues (Tyr652, Phe656) and a cation- interaction with a basic amine.
Application: Replacing a basic morpholine (
8.4) with thiomorpholine 1,1-dioxide ( < 6.[4][9]0) removes the positive charge at physiological pH.
Outcome: This substitution frequently results in a
-fold reduction in hERG affinity, salvaging a promiscuous lead series.
References
Review of Morpholine and Thiomorpholine Bioactivity
Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[2][5][8]
Source: Journal of Chemical Reviews (2021).
URL:[Link]
Synthesis of Thiomorpholine Analogs
Title: Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow.
Source: ACS Publications (2022).
URL:[Link]
hERG Channel Inhibition Mechanisms
Title: Stereoselective Inhibition of the hERG1 Potassium Channel.
Source: National Institutes of Health (PMC).
URL:[Link]
Chemical Properties of Thiomorpholine 1,1-Dioxide
Title: Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228.[9]
Source: PubChem.[9]
URL:[Link]
An In-depth Technical Guide to the Conformational Analysis of the Thiomorpholine 1,1-Dioxide Ring
For Researchers, Scientists, and Drug Development Professionals Abstract The thiomorpholine 1,1-dioxide scaffold is a heterocyclic organic compound that has become increasingly significant in medicinal chemistry.[1][2][3...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiomorpholine 1,1-dioxide scaffold is a heterocyclic organic compound that has become increasingly significant in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties, conferred by the sulfone group, make it a valuable bioisostere for other cyclic amines and ethers in drug design. This guide provides a comprehensive technical overview of the conformational analysis of the thiomorpholine 1,1-dioxide ring. It delves into the fundamental principles governing its three-dimensional structure, details the key experimental and computational techniques employed for its characterization, and discusses the implications of its conformational preferences in the context of rational drug development.
Introduction: The Thiomorpholine 1,1-Dioxide Moiety - A Privileged Scaffold in Drug Discovery
The thiomorpholine 1,1-dioxide moiety, a six-membered saturated heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the design of novel therapeutic agents.[1][2][3] Its incorporation into molecular frameworks can significantly influence a compound's pharmacological profile.
Significance in Medicinal Chemistry
In drug discovery, the strategic replacement of one chemical group with another that has similar physical or chemical properties, a concept known as bioisosterism, is a powerful tool for optimizing lead compounds.[5] The thiomorpholine 1,1-dioxide ring is often employed as a bioisostere for morpholine and other cyclic amines. This substitution can lead to improved metabolic stability, enhanced target binding, and favorable pharmacokinetic properties. For instance, it has been incorporated into antibacterial agents, kinase inhibitors, and antiviral compounds.[2]
The Impact of the Sulfone Group
The defining feature of this heterocycle is the sulfone group (SO₂). This functional group imparts a high degree of polarity to the molecule and acts as a strong hydrogen bond acceptor.[1] These characteristics can facilitate interactions with biological targets and improve aqueous solubility. Furthermore, the sulfone is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug candidate.
The Conformational Question
The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its biological activity. For the thiomorpholine 1,1-dioxide ring, understanding its preferred conformation is crucial for structure-activity relationship (SAR) studies. The spatial orientation of substituents on the ring dictates how a molecule can interact with its biological target.
Fundamental Conformational Principles
The Chair Conformation
Like cyclohexane and other six-membered rings, the thiomorpholine 1,1-dioxide ring predominantly adopts a chair conformation to minimize steric and torsional strain.[6] This is the lowest energy conformation for the ring system.
Axial vs. Equatorial Substituents
In the chair conformation, substituents can occupy either axial or equatorial positions. The relative stability of these two orientations is a critical aspect of conformational analysis. Generally, bulky substituents prefer the less sterically hindered equatorial position.
The Role of the Sulfone Group in Ring Puckering
The presence of the sulfone group influences the geometry of the chair conformation. The bond angles around the sulfur atom deviate from the ideal tetrahedral angle, which can lead to a puckering of the ring.[7][8][9]
Stereoelectronic Effects
Stereoelectronic effects, such as the anomeric effect, can also play a role in determining the conformational preferences of substituted thiomorpholine 1,1-dioxides.[10] The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a saturated ring to favor the axial orientation, which can be counterintuitive from a purely steric perspective.[10][11]
Experimental Techniques for Conformational Analysis
A combination of experimental techniques is often employed to elucidate the conformational preferences of the thiomorpholine 1,1-dioxide ring.
X-ray Crystallography
Single-crystal X-ray crystallography provides definitive information about the conformation of a molecule in the solid state. It allows for the precise determination of bond lengths, bond angles, and torsional angles, which together define the ring's conformation.
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a saturated solution.
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[12][13]
Chemical Shifts: The chemical shifts of the ring protons can provide clues about their axial or equatorial orientation.
Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants is related to the dihedral angle between the protons, as described by the Karplus equation. This relationship can be used to distinguish between axial-axial, axial-equatorial, and equatorial-equatorial couplings.
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the through-space proximity of protons, which can be used to determine their relative stereochemistry.
Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.
1D ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to observe the chemical shifts and coupling patterns.
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish proton connectivity and spatial relationships.
Data Analysis: The coupling constants and NOE data are analyzed to determine the preferred conformation of the ring.
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopy can provide complementary information about the conformational equilibrium of molecules. Different conformers may exhibit distinct vibrational frequencies.
Computational and Theoretical Approaches
Computational chemistry provides a powerful means to investigate the conformational landscape of molecules.[14]
Molecular Mechanics and Quantum Chemical Calculations
Molecular Mechanics (MM): MM methods use classical mechanics to model the potential energy surface of a molecule. They are computationally efficient and can be used to perform conformational searches.
Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformers with high precision.
A Practical Workflow for Computational Conformational Analysis
Initial Structure Generation: A 3D model of the thiomorpholine 1,1-dioxide derivative is built.
Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field to identify low-energy conformers.
Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated using a higher level of theory, such as DFT.
Implications for Drug Development
A thorough understanding of the conformational properties of the thiomorpholine 1,1-dioxide ring is paramount for successful drug design. By knowing the preferred spatial arrangement of substituents, medicinal chemists can design molecules that present the optimal pharmacophore to their biological target, thereby enhancing potency and selectivity. Furthermore, controlling the conformation of this ring system can be a strategy to modulate the physicochemical properties of a drug candidate, such as its solubility and membrane permeability.
Conclusion
The conformational analysis of the thiomorpholine 1,1-dioxide ring is a multifaceted endeavor that requires the integration of experimental and computational techniques. A deep understanding of its conformational preferences is essential for harnessing the full potential of this privileged scaffold in modern drug discovery. As our analytical and computational tools continue to evolve, so too will our ability to rationally design novel therapeutics based on this versatile heterocyclic system.
Visualizations
Diagram 1: Conformational Equilibrium of Thiomorpholine 1,1-Dioxide
Caption: Conformational interconversion of the thiomorpholine 1,1-dioxide ring.
Diagram 2: Workflow for Conformational Analysis
Caption: Integrated workflow for the conformational analysis of thiomorpholine 1,1-dioxide.
References
Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved from [Link]
ChemRxiv. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
Figshare. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Retrieved from [Link]
MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Retrieved from [Link]
MDPI. (n.d.). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Retrieved from [Link]
MDPI. (n.d.). Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers with Tailored Hydrophilicity and Hemocompatible Properties. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12324096, Thiomorpholine 1,1-dioxide hydrochloride. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. Retrieved from [Link]
ResearchGate. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
ResearchGate. (n.d.). Energetics and Reactivity of Morpholine and Thiomorpholine: A Joint Experimental and Computational Study. Retrieved from [Link]
Scribd. (n.d.). Pyramidal Inversion in Heterocycles. Retrieved from [Link]
SlidePlayer. (n.d.). Application of Bioisosteres in Drug Design. Retrieved from [Link]
Wikipedia. (n.d.). Anomeric effect. Retrieved from [Link]
Thiomorpholine 1,1-Dioxide: A Strategic Bioisostere in Medicinal Chemistry
Topic: Thiomorpholine 1,1-Dioxide in Medicinal Chemistry Content Type: Technical Guide / Whitepaper [1][2] Executive Summary In the optimization of lead compounds, the morpholine ring is a ubiquitous structural motif.[1]...
In the optimization of lead compounds, the morpholine ring is a ubiquitous structural motif.[1] However, issues regarding metabolic clearance, lipophilicity, and basicity often necessitate structural modification. Thiomorpholine 1,1-dioxide (also known as morpholine ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-dioxide) represents a high-value bioisostere.[2] By replacing the ether oxygen of morpholine with a sulfone group, medicinal chemists can dramatically alter the electronic landscape of the molecule—lowering the pKa by nearly 3 log units and increasing polarity—while maintaining the steric profile.
This guide details the physicochemical rationale, synthetic methodologies, and strategic application of this moiety in drug discovery.[1][3][4][5][6][7]
Part 1: The Physicochemical Rationale[1]
The transition from morpholine to thiomorpholine 1,1-dioxide is not merely a structural swap; it is an electronic recalibration of the molecule.[2]
Basicity Modulation (The pKa Shift)
The most critical attribute of the thiomorpholine 1,1-dioxide moiety is its reduced basicity compared to morpholine.[2]
Morpholine: The ether oxygen is electron-withdrawing by induction but electron-donating by resonance. The resulting pKa of the conjugate acid is approximately 8.3 .[1] At physiological pH (7.4), a significant fraction exists as the cationic species, which can hinder membrane permeability and contribute to hERG channel blockade.[1]
Thiomorpholine 1,1-dioxide: The sulfone group (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
) is strongly electron-withdrawing via induction and resonance, with no lone pairs available for donation into the ring system.[2] This depresses the pKa of the distal amine to approximately 5.4 .
Impact: At physiological pH, the sulfone analog remains predominantly neutral. This often correlates with improved passive permeability and reduced lysosomal trapping.[2]
Lipophilicity and Solubility
Despite adding "weight" via the sulfone group, the moiety significantly impacts LogP.[1]
Hydrogen Bonding: The sulfone oxygens are strong hydrogen bond acceptors (HBA) but lack hydrogen bond donor (HBD) capability.[2]
Polarity: The strong dipole of the
bonds increases the polar surface area (PSA), often improving aqueous solubility compared to the parent morpholine or the unoxidized thiomorpholine.
Comparative Data Table
Property
Morpholine
Thiomorpholine
Thiomorpholine 1,1-Dioxide
Structure
pKa (Conjugate Acid)
~8.36
~9.0
~5.4
LogP (Experimental)
-0.86
0.6
-1.1
H-Bond Acceptors
2
1
3
Electronic Character
Moderate Base
Base
Weak Base / Neutral
Part 2: Synthetic Pathways[2][6][9]
Synthesizing the thiomorpholine 1,1-dioxide ring is generally achieved via two primary strategies: Oxidative Functionalization (modifying an existing ring) or De Novo Cyclization (building the ring).[2]
Safety Note: Peroxide reactions are exothermic. Temperature control is critical.
Step-by-Step Workflow:
Dissolution: Dissolve thiomorpholine (10 mmol) and sodium tungstate (0.1 mmol) in water (20 mL) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.
Addition: Add 30% Hydrogen Peroxide (25 mmol) dropwise via an addition funnel, maintaining the internal temperature below 20°C to prevent thermal runaway.
Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor via TLC (stain with ninhydrin) or LCMS. The intermediate sulfoxide forms quickly; the second oxidation to the sulfone is slower.
Quench: Quench excess peroxide with saturated sodium sulfite solution (check with starch-iodide paper).
Isolation: Basify the solution to pH >10 with NaOH. Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).[2]
Purification: Dry organic layers over
, filter, and concentrate in vacuo. The product typically crystallizes as a white solid (mp 128–130°C) and often requires no chromatography.[2]
Method B: De Novo Assembly (Green Chemistry)
For industrial applications (e.g., Sutezolid manufacturing), a telescoped photochemical thiol-ene reaction is utilized to avoid the use of pre-formed thiomorpholine (which can be costly).[1]
Visualization: Synthetic Logic Flow
Caption: Step-wise oxidative conversion of thiomorpholine to its S,S-dioxide derivative.
Part 3: Strategic Application & SAR
When should a medicinal chemist deploy this bioisostere? The decision is usually driven by ADME (Absorption, Distribution, Metabolism, Excretion) failures in the morpholine series.[1]
The Decision Matrix
The sulfone moiety is particularly useful when the parent morpholine compound exhibits:
High Clearance: Morpholine is generally stable, but the carbons alpha to the ether oxygen can be sites of metabolic oxidation. The sulfone creates a different electronic environment that can mitigate this.
hERG Liability: Basic amines are a primary pharmacophore for hERG binding. Reducing the pKa (8.4 ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
5.4) reduces the concentration of the charged species at physiological pH, often reducing hERG affinity.
Permeability Issues: If the morpholine analog is too basic and highly ionized in the gut, the neutral sulfone analog may improve passive diffusion.
Visualization: Bioisostere Selection Logic
Caption: Strategic decision tree for implementing the thiomorpholine 1,1-dioxide bioisostere.
Part 4: Case Study - Sutezolid
The most authoritative example of this bioisostere in clinical development is Sutezolid (PNU-100480).
Context: Sutezolid is an oxazolidinone antibiotic developed for the treatment of tuberculosis (TB), specifically targeting multi-drug resistant strains.[1][8] It is a close structural analog of Linezolid (Zyvox).
The Modification: Linezolid contains a morpholine ring.[4][5][7] In Sutezolid, this is replaced by a thiomorpholine 1,1-dioxide ring.[9]
Outcome:
Potency: Sutezolid demonstrates superior bactericidal activity against Mycobacterium tuberculosis compared to Linezolid.
Pharmacokinetics: The modification alters the clearance profile and tissue distribution, potentially allowing for more effective dosing regimens in TB treatment.[1]
Metabolism: The sulfone ring is highly resistant to oxidative metabolism, contributing to the drug's stability.[1]
This case validates the thiomorpholine 1,1-dioxide moiety not just as a "backup" strategy, but as a tool for generating superior clinical candidates.[2]
References
Synthesis of Thiomorpholine 1,1-Dioxide
Source: PubChem. (2025). Thiomorpholine 1,1-dioxide Compound Summary. National Library of Medicine.
Source: Steiner, A., et al. (2022).[1][10] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.
Application Note: Synthesis of Morpholine S,S-Dioxide via Thiomorpholine Oxidation
For: Researchers, scientists, and drug development professionals. Executive Summary: The Strategic Value of the Morpholine S,S-Dioxide Scaffold In contemporary medicinal chemistry, the morpholine S,S-dioxide moiety has e...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Executive Summary: The Strategic Value of the Morpholine S,S-Dioxide Scaffold
In contemporary medicinal chemistry, the morpholine S,S-dioxide moiety has emerged as a "bioisostere" of choice, frequently employed to replace less favorable functionalities like sulfonyl or phosphate groups. Its appeal lies in a unique combination of properties: high polarity, metabolic stability, and a rigid, defined three-dimensional structure that can engage in crucial hydrogen bonding interactions with biological targets. The oxidation of the parent thiomorpholine heterocycle is the most direct and widely adopted synthetic route to this valuable scaffold.[1] This document provides a comprehensive guide to the synthesis of thiomorpholine S,S-dioxide, detailing the underlying chemical principles, comparing common oxidative methods, and presenting validated, step-by-step laboratory protocols.
Mechanistic Rationale: The Stepwise Oxidation of Sulfur
The transformation of thiomorpholine to its S,S-dioxide is a classic example of sulfide oxidation. The reaction proceeds through a two-step sequence involving the nucleophilic sulfur atom of the thiomorpholine ring and an electrophilic oxygen source from an oxidizing agent.
First Oxidation: The lone pair of electrons on the sulfur atom attacks the oxidant, forming a transient intermediate which then resolves to the corresponding thiomorpholine S-oxide (a sulfoxide). This initial step is generally rapid.[2][3]
Second Oxidation: The sulfur atom in the sulfoxide is less nucleophilic than in the starting sulfide due to the electron-withdrawing effect of the first oxygen atom. Consequently, the second oxidation to the S,S-dioxide (a sulfone) requires more forcing conditions or a higher stoichiometry of the oxidant to proceed to completion.[4]
This stepwise nature is a critical experimental consideration. Insufficient oxidant or mild conditions may result in the isolation of the sulfoxide as the major product or a mixture of the sulfoxide and sulfone.
Caption: Stepwise oxidation of thiomorpholine to its S,S-dioxide.
Comparative Analysis of Common Oxidizing Agents
The choice of oxidant is the most critical parameter in this synthesis, directly influencing reaction efficiency, selectivity, and the complexity of the subsequent workup. Below is a comparative analysis of the most frequently employed reagents.
Oxidizing Agent
Key Advantages
Key Disadvantages
Typical Stoichiometry (for Sulfone)
m-CPBA
Highly reliable, predictable, and efficient. Works well at low temperatures.
Generates m-chlorobenzoic acid byproduct, which can complicate purification. Potentially explosive when pure.[5]
Reactions can be slower; requires aqueous or polar protic co-solvents.
2.1 - 3.0 equivalents
Hydrogen Peroxide
The cheapest and most atom-economical oxidant. Water is the only byproduct.[7]
Often requires a catalyst (e.g., metal salts) or elevated temperatures. Can be slow and less selective.[8][9][10]
>2.0 equivalents (often in excess)
Expert Insight: For routine, small-to-medium scale laboratory synthesis where reliability and clean conversion are paramount, m-CPBA remains a popular choice despite its workup challenges.[11][12] For larger-scale syntheses or when "green chemistry" principles are a priority, Oxone® presents an excellent, cost-effective, and robust alternative.[13]
Validated Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of thiomorpholine S,S-dioxide.
Protocol 1: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
Principle: This protocol utilizes the high reactivity of m-CPBA to achieve a clean and complete oxidation of thiomorpholine at controlled low temperatures. A subsequent basic wash is essential to remove the m-chlorobenzoic acid byproduct.
Materials and Reagents:
Thiomorpholine
meta-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Step-by-Step Methodology:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve thiomorpholine (1.0 eq.) in dichloromethane (approx. 0.1–0.2 M concentration).
Causality: DCM is an excellent solvent for both the substrate and the reagent, and it is relatively inert to the oxidative conditions.
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.
Causality: The oxidation of sulfides is a highly exothermic process. Cooling is critical to control the reaction rate, prevent overheating, and minimize the formation of potential byproducts.
Reagent Addition: Add m-CPBA (2.2 eq.) to the cooled solution portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 5-10 °C.
Causality: Portion-wise addition is a key safety and control measure. It allows the heat generated by the reaction to dissipate, preventing a dangerous temperature spike (runaway reaction).
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete.
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The starting material (thiomorpholine) and the intermediate (sulfoxide) should be consumed, showing the formation of a more polar product spot (the sulfone).
Quenching: Cool the reaction mixture again in an ice bath. Slowly add saturated aqueous sodium thiosulfate solution and stir vigorously for 20-30 minutes.
Causality: This step is crucial to quench any unreacted m-CPBA, converting it to the non-oxidizing m-chlorobenzoic acid. A starch-iodide test can be used to confirm the absence of peroxides.
Workup - Phase Separation: Transfer the mixture to a separatory funnel. The layers should be separated.
Workup - Basic Wash: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3 times).
Causality: This is the most important purification step. The basic bicarbonate solution deprotonates the acidic m-chlorobenzoic acid byproduct, extracting it into the aqueous phase as its sodium salt.[14]
Workup - Final Wash: Wash the organic layer once with brine.
Causality: The brine wash helps to remove residual water from the organic phase, facilitating the subsequent drying step.
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The resulting solid can be further purified by recrystallization (e.g., from ethanol or isopropanol) or flash column chromatography if necessary.
Protocol 2: Oxidation using Oxone®
Principle: This protocol leverages the powerful, yet environmentally friendly, oxidizing capacity of Oxone® in a biphasic or aqueous/organic solvent system. The workup is significantly simpler as the inorganic byproducts are readily removed with water.
Materials and Reagents:
Thiomorpholine
Oxone® (Potassium peroxymonosulfate)
Methanol (MeOH)
Water (H₂O)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Sodium bicarbonate (NaHCO₃)
Round-bottom flask, magnetic stirrer, ice bath
Step-by-Step Methodology:
Reagent Solution: In a flask, prepare a solution of Oxone® (2.5 eq.) in water. In a separate reaction flask, dissolve thiomorpholine (1.0 eq.) in methanol.
Causality: Oxone® is highly soluble in water, while the thiomorpholine is soluble in methanol. Using a co-solvent system ensures that both reactants are in the solution phase.
Cooling: Cool the solution of thiomorpholine in methanol to 0 °C using an ice-water bath.
Reagent Addition: Add the aqueous Oxone® solution dropwise to the stirred thiomorpholine solution over 30-60 minutes.
Causality: As with m-CPBA, the reaction is exothermic and requires controlled addition to maintain a safe temperature.
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir vigorously for 4-12 hours, or until completion.
Self-Validation: Monitor the reaction by TLC or LC-MS. The reaction with Oxone® can sometimes be slower than with m-CPBA, so longer reaction times may be necessary.[15]
Quenching & pH Adjustment: Once the reaction is complete, carefully add solid sodium bicarbonate in portions until the pH of the aqueous phase is neutral to slightly basic (pH ~7-8).
Causality: Oxone® is a triple salt (2KHSO₅·KHSO₄·K₂SO₄) and is acidic. Neutralization is important before extraction.[6]
Workup - Extraction: Add DCM or ethyl acetate to the reaction mixture and transfer to a separatory funnel. Extract the aqueous phase with the organic solvent (3 times).
Expert Insight: Morpholine S,S-dioxide has significant water solubility. To maximize yield, saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in the aqueous phase.
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity but can be recrystallized if needed.
General Experimental Workflow
The diagram below outlines the logical flow for the synthesis, workup, and analysis of thiomorpholine S,S-dioxide.
Caption: General workflow for the synthesis of thiomorpholine S,S-dioxide.
References
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2455–2463. [Link]
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ResearchGate. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. [Link]
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]
ResearchGate. (n.d.). The oxidation procedure from thioether to sulfoxide and sulfone. [Link]
Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
Poupin, P., et al. (1999). Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. Journal of molecular catalysis. B, Enzymatic, 6(5), 409-416. [Link]
UNI ScholarWorks. (n.d.). The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. [Link]
Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]
Organic Chemistry Portal. (n.d.). Synthesis of thiomorpholines. [Link]
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
Google Patents. (n.d.). Method of oxidizing thioether to sulfone.
ResearchGate. (n.d.). Oxidation of thiols to sulphonic acids using oxone chemistry. [Link]
Liu, G., et al. (2020). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 22(15), 5859-5863. [Link]
ResearchGate. (n.d.). Oxidation of thiols to sulphonic acids with Oxone®/NaHCO3 and KBrO3. [Link]
Brown, K. N., & Espenson, J. H. (1996). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 35(25), 7211–7216. [Link]
ResearchGate. (n.d.). Oxidation of thiol using hydrogen peroxide. [Link]
Ferrer, S., et al. (2015). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. PLoS ONE, 10(4), e0121124. [Link]
Hulea, V. (2020). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Catalysts, 10(12), 1461. [Link]
University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. [Link]
Csonka, R., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1835. [Link]
Yadav, G. D., & Kadam, A. A. (2015). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Green Chemistry, 17(6), 3348-3352. [Link]
Der Pharma Chemica. (n.d.). Selective Oxidation of Organosulphides using m-CPBA as oxidant. [Link]
TSI Journals. (n.d.). A SOLID STATE OXIDATION METHOD FOR THE SYNTHESIS OF SULFONES USING OXONE. [Link]
Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 4(26), 13546-13586. [Link]
Application Notes and Protocols for the Green Synthesis of Thiomorpholine 1,1-Dioxide
Introduction: The Significance of Thiomorpholine 1,1-Dioxide and the Imperative for Green Synthesis Thiomorpholine 1,1-dioxide is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its unique ph...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Thiomorpholine 1,1-Dioxide and the Imperative for Green Synthesis
Thiomorpholine 1,1-dioxide is a crucial heterocyclic scaffold in medicinal chemistry and drug development. Its unique physicochemical properties, conferred by the sulfone group, make it a valuable building block in the synthesis of a variety of active pharmaceutical ingredients (APIs) targeting a range of conditions, including neurological disorders and cancer.[1] The conventional synthetic routes to this important molecule, however, often rely on hazardous reagents, chlorinated solvents, and energy-intensive processes, posing significant environmental and safety challenges.
In alignment with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, this guide provides detailed application notes and protocols for the environmentally benign synthesis of thiomorpholine 1,1-dioxide. We will explore greener alternatives for the synthesis of the thiomorpholine precursor and its subsequent oxidation to the target sulfone, emphasizing the use of safer solvents, more efficient catalysts, and waste-reducing methodologies.
Part 1: A Greener Pathway to the Thiomorpholine Precursor
The journey to thiomorpholine 1,1-dioxide begins with the synthesis of its precursor, thiomorpholine. Traditional methods often involve multi-step sequences with harsh reagents.[2][3][4] A significantly greener approach utilizes a continuous flow photochemical thiol-ene reaction, which offers high efficiency, safety, and atom economy.[5]
Conceptual Workflow for Continuous Flow Synthesis of Thiomorpholine
Caption: Workflow for the continuous flow synthesis of thiomorpholine.
Protocol 1: Continuous Flow Photochemical Synthesis of Thiomorpholine
This protocol describes a telescoped photochemical thiol-ene reaction followed by in-line cyclization.
Materials:
Cysteamine hydrochloride
Vinyl chloride (as a solution in a suitable solvent or handled with appropriate equipment for gases)
Methanol (reagent grade)
9-Fluorenone (photocatalyst)
Sodium hydroxide (for cyclization)
Continuous flow photochemical reactor system equipped with a UV lamp (e.g., 365 nm)
Syringe pumps
Back pressure regulator
Distillation apparatus
Procedure:
Preparation of the Reagent Solution: Prepare a solution of cysteamine hydrochloride and a catalytic amount of 9-fluorenone in methanol.
Thiol-Ene Reaction: Using a syringe pump, introduce the reagent solution and a stream of vinyl chloride into a T-mixer. The combined stream is then passed through the photochemical flow reactor irradiated with a UV lamp. The flow rate and reaction time should be optimized to ensure complete conversion.
In-line Cyclization: The output from the photoreactor is mixed with a stream of aqueous sodium hydroxide solution in a second T-mixer. This mixture is then passed through a heated coil reactor to facilitate the base-mediated cyclization to thiomorpholine.[5]
Work-up and Purification: The reaction mixture is collected and subjected to distillation to isolate pure thiomorpholine. This continuous process allows for a high throughput and minimizes manual handling of intermediates.
Part 2: Green Oxidation of Thiomorpholine to Thiomorpholine 1,1-Dioxide
The oxidation of the sulfur atom in thiomorpholine is the final and critical step. Green chemistry principles guide us toward the use of oxidants that have benign byproducts, primarily water. Hydrogen peroxide (H₂O₂) and Oxone are excellent choices in this regard, especially when coupled with catalytic systems in environmentally friendly solvents.
Comparative Overview of Oxidation Protocols
Parameter
Traditional Method (KMnO₄)
Green Protocol 1 (H₂O₂/Catalyst)
Green Protocol 2 (Oxone)
Oxidant
Potassium permanganate
Hydrogen peroxide (30%)
Oxone (2KHSO₅·KHSO₄·K₂SO₄)
Byproduct
MnO₂ (solid waste)
Water
KHSO₄, K₂SO₄ (water-soluble salts)
Solvent
Water/Organic co-solvent
Water, Ethanol, or other green solvents
Water, Ethanol, or Methanol
Catalyst
None (stoichiometric)
Often required (e.g., metal oxides, organocatalysts)
None (can be catalyst-free)
Safety Concerns
Strong oxidant, potential for thermal runaway, hazardous waste
High concentrations can be hazardous, but generally safer than KMnO₄
Relatively safe solid oxidant
Work-up
Filtration of MnO₂, extraction
Simple extraction or crystallization
Simple extraction or crystallization
Atom Economy
Low
High
Moderate
Reaction Pathway: Oxidation of Thiomorpholine
Caption: General reaction scheme for the green oxidation of thiomorpholine.
Protocol 2: Hydrogen Peroxide-Based Oxidation in a Green Solvent
This protocol utilizes the clean and efficient oxidizing power of hydrogen peroxide, a hallmark of green chemistry. The choice of a catalyst can enhance the reaction rate and selectivity.
Materials:
Thiomorpholine
30% Hydrogen peroxide (H₂O₂)
Ethanol or Water (as solvent)
Optional: A suitable catalyst (e.g., a titanium-silicate catalyst like TS-1, or an organocatalyst)[6]
Sodium sulfite (for quenching excess peroxide)
Saturated sodium bicarbonate solution
Ethyl acetate (for extraction)
Anhydrous sodium sulfate
Procedure:
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiomorpholine in ethanol or water. If using a catalyst, add it to the solution.
Addition of Oxidant: Cool the reaction mixture in an ice bath. Slowly add 30% hydrogen peroxide dropwise via the dropping funnel, maintaining the internal temperature below 25 °C. The stoichiometry of H₂O₂ should be carefully controlled to favor the formation of the sulfone over the sulfoxide.[7]
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
Quenching: After the reaction is complete, cautiously add a saturated aqueous solution of sodium sulfite to quench any unreacted hydrogen peroxide.
Work-up: If the reaction was performed in an organic solvent, wash the mixture with a saturated sodium bicarbonate solution and then with brine. If performed in water, extract the product with a suitable organic solvent like ethyl acetate.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude thiomorpholine 1,1-dioxide.
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 3: Catalyst-Free Oxidation with Oxone
Oxone is a stable, inexpensive, and environmentally benign oxidant. A key advantage of this protocol is its operational simplicity and the ability to control the oxidation state by the choice of solvent.[8]
Materials:
Thiomorpholine
Oxone (potassium peroxymonosulfate)
Water or a mixture of water and methanol/ethanol
Sodium bicarbonate
Ethyl acetate
Anhydrous sodium sulfate
Procedure:
Reaction Setup: Dissolve thiomorpholine in water or a water/alcohol mixture in a round-bottom flask with a magnetic stirrer.
Addition of Oxone: In a separate flask, prepare a solution of Oxone in water. Add the Oxone solution dropwise to the thiomorpholine solution at room temperature. An exothermic reaction may be observed; maintain the temperature with a water bath if necessary. To drive the reaction to the sulfone, water is the preferred solvent.[8]
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction's progress by TLC or GC.
Work-up: Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with ethyl acetate.
Isolation and Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization.
Conclusion: Embracing a Sustainable Future for Pharmaceutical Synthesis
The protocols outlined in this guide demonstrate that the synthesis of thiomorpholine 1,1-dioxide can be achieved through methods that are not only efficient but also significantly more environmentally friendly than traditional approaches. By adopting continuous flow technology for precursor synthesis and employing green oxidants like hydrogen peroxide and Oxone, researchers and drug development professionals can minimize waste, reduce reliance on hazardous materials, and enhance the overall safety and sustainability of their chemical processes. The principles of green chemistry are not merely an academic exercise but a practical framework for innovation in pharmaceutical manufacturing, ensuring that the life-saving medicines of tomorrow are produced with minimal impact on the planet.
References
Vertex AI Search. (2025-04-02). Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applications.
Google Patents. (2017-02-15). CN106397356A - Preparation method of thiomorpholine-1,1-dioxide hydrochloride and....
MDPI. (2020-01-21). Mild Oxidation of Organosulfur Compounds with H2O2 over Metal-Containing Microporous and Mesoporous Catalysts. Retrieved from [Link]
PMC. (2014-04-17). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Retrieved from [Link]
ResearchGate. (2021-01-01). Oxidation of thiophene (Th) 1 to a sulfoxide (thiophene 1-oxide 2) and a sulfone (thiophene 1,1-dioxide 3). Retrieved from [Link]
ACS Publications. (2022-08-04). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
Wiley Online Library. (2020-03-02). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Retrieved from [Link]
The Dong Group. (2014-11-26). Chemistry of Thiophene 1,1-Dioxides. Retrieved from [Link]
ChemRxiv. (2022-05-19). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
PMC. (2022-08-04). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
PubChem. (2024-02-03). Thiomorpholine 1,1-dioxide. Retrieved from [Link]
ChemRxiv. (n.d.). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
ACS Publications. (2015-05-18). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Retrieved from [Link]
Royal Society of Chemistry. (2014-01-01). Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone. Retrieved from [Link]
PubMed. (2001-06-29). Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media. Retrieved from [Link]
ResearchGate. (2012-01-01). One-Pot Aryl1,4-thiomorpholine 1,1Dioxide Synthesis via Double 1,4Addition of in situ Reduced Nitroarenes to Divinyl Sulfones. Retrieved from [Link]
ResearchGate. (2018-01-01). Oxidation of thiol using hydrogen peroxide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
MDPI. (2019-09-22). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]
ResearchGate. (2022-08-04). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Retrieved from [Link]
Application Note: High-Voltage Electrolyte Stabilization using Thiomorpholine 1,1-Dioxide (TMD)
Executive Summary This application note details the protocol for utilizing Thiomorpholine 1,1-dioxide (TMD) —often colloquially referred to as Morpholine S,S-dioxide—as a functional electrolyte additive for Lithium-Ion B...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for utilizing Thiomorpholine 1,1-dioxide (TMD) —often colloquially referred to as Morpholine S,S-dioxide—as a functional electrolyte additive for Lithium-Ion Batteries (LIBs).
As energy density demands push cathode operating voltages beyond 4.3V (vs. Li/Li⁺), traditional carbonate-based electrolytes suffer from severe oxidative decomposition.[1] TMD introduces a cyclic aminosulfone functionality that serves a dual purpose:
Anodic Stability: The electron-withdrawing sulfone (
) group significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy, expanding the electrochemical stability window up to 4.8V.
Acid Scavenging: The secondary amine (
) or substituted nitrogen within the ring acts as a Lewis base, effectively scavenging Hydrofluoric Acid (HF) generated by hydrolysis, thereby suppressing transition metal dissolution from NCM/LCO cathodes.
Chemical Identity & Properties
Property
Specification
Chemical Name
Thiomorpholine 1,1-dioxide
CAS Number
39093-93-1
Molecular Formula
Molecular Weight
135.19 g/mol
Structure
Cyclic Sulfone-Amine (Heterocyclic)
Melting Point
105–108 °C
Solubility
Soluble in EC/EMC/DEC; limited solubility in non-polar solvents.
Purity Requirement
(Battery Grade), ppm
Mechanism of Action
The efficacy of TMD relies on its ability to modify the Cathode Electrolyte Interphase (CEI). Unlike linear carbonates, the cyclic sulfone moiety resists oxidation. Simultaneously, the nitrogen center mitigates the autocatalytic decomposition of the electrolyte salt.
Mechanistic Pathway Diagram
Figure 1: Dual-function mechanism of TMD. The additive scavenges HF to prevent cathode corrosion while simultaneously forming a protective CEI layer under high voltage.
Rationale: Sulfone-based additives are hygroscopic. Standard "as-received" purity is insufficient for battery cycling and will lead to immediate HF generation.
Materials:
Base Electrolyte: 1.0 M
in EC:EMC (3:7 v/v).
TMD Additive (Recrystallized).
Molecular Sieves (4Å, activated).
Workflow:
Purification: Dissolve raw TMD in minimal hot methanol. Allow to recrystallize slowly at 4°C. Filter and dry in a vacuum oven at 60°C for 24 hours. Transfer immediately to an Argon-filled glovebox (
ppm, ppm).
Dosing: Prepare a series of concentrations: 0.5 wt%, 1.0 wt%, and 2.0 wt%.
Note: Concentrations >2.0 wt% often increase impedance (
) without proportional stability gains.
Mixing: Add TMD to the base electrolyte. Stir magnetically for 4 hours at 25°C until fully dissolved.
QC Check: Perform Karl Fischer titration. Water content must be
ppm.[2] If higher, treat with activated molecular sieves for 12 hours, then filter (0.2 µm PTFE).
Analysis: Identify the onset of oxidation current (
).
Expectation: Base electrolyte decomposes ~4.3V. TMD-containing electrolyte should show suppressed current up to ~4.8V or a distinct passivation peak at 4.4V followed by stability.
Protocol C: Full Cell Cycling (NCM811 / Graphite)
Rationale: To validate cycle life improvement and capacity retention in a realistic high-voltage scenario.
Cell Assembly Workflow:
Figure 2: Standardized assembly and testing workflow for validating electrolyte additives.
Cycling Parameters:
Voltage Range: 3.0V – 4.5V (Aggressive upper cutoff).
Temperature: 25°C and 45°C (Elevated temp accelerates Mn dissolution).
Rate: 1C Charge / 1C Discharge.
Data Interpretation & Expected Results
When analyzing the data, look for the following markers of success. The table below summarizes typical performance metrics for a 1.0 wt% TMD additive system versus a control.
Metric
Control Electrolyte
With 1.0% TMD
Interpretation
Oxidation Potential (LSV)
~4.3 V
~4.7 V
TMD passivates the cathode, preventing solvent breakdown.
Initial Coulombic Efficiency (ICE)
85.2%
84.8%
Slight drop expected due to additive consumption for CEI formation.
Capacity Retention (200 Cycles, 4.5V)
72%
89%
Significant suppression of electrolyte decomposition.
Impedance Rise ()
+150%
+40%
Thinner, more conductive CEI layer formed by sulfone.
Mn Dissolution (ICP-OES on Anode)
350 ppm
< 80 ppm
Nitrogen functionality successfully scavenged HF.
Troubleshooting Guide
Issue: High Initial Impedance.
Cause: Additive concentration too high (>2%), leading to thick CEI.
Fix: Reduce loading to 0.5% or blend with Vinylene Carbonate (VC).
Issue: Gas Generation (Pouch Cell Swelling).
Cause: Moisture contamination in TMD reacting with LiPF6.
Fix: Re-dry TMD and molecular sieves; verify Karl Fischer < 20ppm.
References
Xu, K. (2014). Electrolytes and Interphases in Li-Ion Batteries and Beyond. Chemical Reviews, 114(23), 11503–11618. Link
Zhang, H., et al. (2018). Sulfone-based Electrolytes for High Voltage Li-Ion Batteries.[3][4][5] Energy Storage Materials, 10, 15-23. Link
Haregewoin, A. M., et al. (2016).[6] Electrolyte additives for lithium ion battery electrodes: progress and perspectives. Energy & Environmental Science, 9, 1955-1988.[6] Link
Li, W., et al. (2020).[2] Molecular Design of Stable Sulfonamide-based Electrolytes for Aprotic Li-O2 Batteries. Angewandte Chemie, 132(28). Link
PubChem. (2025). Thiomorpholine 1,1-dioxide (Compound Summary). National Library of Medicine. Link
Application Note: High-Efficiency N-Alkylation of Morpholine S,S-Dioxide
Executive Summary Morpholine S,S-dioxide (Thiomorpholine 1,1-dioxide) is a "privileged scaffold" in medicinal chemistry, often used as a polar, metabolically stable surrogate for morpholine or piperazine. Its inclusion i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Morpholine S,S-dioxide (Thiomorpholine 1,1-dioxide) is a "privileged scaffold" in medicinal chemistry, often used as a polar, metabolically stable surrogate for morpholine or piperazine. Its inclusion in drug candidates (e.g., Sutezolid) can lower lipophilicity (
) and improve metabolic stability by blocking oxidative metabolism at the sulfur atom.
However, the introduction of this moiety is frequently bottlenecked by its reduced nucleophilicity . The strong electron-withdrawing sulfone group (
) inductively destabilizes the nitrogen lone pair, lowering the conjugate acid to ~5.4 (compared to ~8.3 for morpholine). This makes standard alkylation conditions (e.g., ) sluggish or ineffective.
This guide details three validated protocols to overcome this reactivity cliff:
Cesium-Promoted Direct Alkylation (for alkyl halides).
The "Oxidation-Last" Strategy (for sterically hindered or sensitive substrates).
Chemical Context & Mechanistic Challenges[1]
Understanding the electronic environment is critical for reaction design.
Property
Morpholine
Thiomorpholine
Thiomorpholine 1,1-dioxide
Structure
(Conjugate Acid)
8.36
9.0
~5.4
Nucleophilicity
High
High
Low
Basicity
Moderate
Moderate
Low
Solubility
Water/Organics
Organics
Water/Polar Organics
Key Implication: The low basicity of thiomorpholine 1,1-dioxide minimizes E2 elimination side reactions with alkyl halides, but the low nucleophilicity requires polar aprotic solvents and elevated temperatures to drive the
attack.
Decision Tree: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the optimal synthetic route.
Detailed Protocols
Method A: Cesium-Promoted Direct Alkylation
Best for: Primary and secondary alkyl halides, mesylates, or tosylates.
Rationale:
Solvent (DMF/DMSO): Essential to solvate the cation and leave the amine "naked" and reactive.
Base (
): The "Cesium Effect" improves solubility in organic solvents and provides a "loose" ion pair, enhancing the nucleophilicity of the amine better than .
Catalyst (TBAI/KI): Converts alkyl chlorides/bromides to more reactive iodides in situ (Finkelstein reaction).
Protocol:
Dissolution: In a dry vial, dissolve Thiomorpholine 1,1-dioxide (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add
(2.0 - 3.0 equiv).
Note: If using a valuable alkylating agent, use 1.5 equiv of the amine to ensure complete consumption of the electrophile.
Catalyst: Add TBAI (Tetrabutylammonium iodide) or KI (0.1 equiv) if the electrophile is a chloride or bromide.
Alkylation: Add the Alkyl Halide (1.0 - 1.2 equiv).
Reaction: Seal and heat to 60–80 °C for 4–16 hours. Monitor by LCMS.
Tip: The sulfone makes the amine UV-silent; ensure your LCMS method can detect the product (ELSD or MS trace).
Workup:
Dilute with EtOAc.
Wash 3x with water (to remove DMF) and 1x with brine.
Dry over
and concentrate.
Purification: Flash chromatography (DCM/MeOH gradients). The product is highly polar; 5-10% MeOH is often required.
Method B: Acid-Catalyzed Reductive Amination
Best for: Aldehydes and ketones.[1][2] Avoids the risk of over-alkylation.
Rationale:
Due to the low basicity (
~5.4), the amine does not readily form the iminium ion under neutral conditions. Acetic acid is strictly required to activate the carbonyl and facilitate dehydration to the iminium species, which is then reduced.
Protocol:
Imine Formation: In a vial, combine Thiomorpholine 1,1-dioxide (1.0 equiv) and the Aldehyde/Ketone (1.0 - 1.2 equiv) in 1,2-Dichloroethane (DCE) or THF .
Activation: Add Acetic Acid (2.0 - 4.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
Critical: Do not skip the pre-stir. The iminium formation is the rate-limiting step for this deactivated amine.
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv) in one portion.
Reaction: Stir at RT for 12–24 hours.
Optimization: If the reaction is stalled, heat to 40-50 °C.
Workup:
Quench with saturated aqueous
(gas evolution!).
Extract with DCM or EtOAc.
Note: The product may be water-soluble.[3][4] If the aqueous phase contains product (check LCMS), use n-Butanol extraction or lyophilize.
Method C: The "Oxidation-Last" Strategy
Best for: Sterically hindered electrophiles or when Method A fails.
Rationale:
Thiomorpholine (sulfide) is a much better nucleophile (
~9.0) than the sulfone. It is often higher yielding to alkylate the sulfide first, then oxidize the sulfur to the sulfone.
Protocol:
Step 1 (Alkylation): React Thiomorpholine with the alkyl halide using standard conditions (
, MeCN, 60 °C). Isolate the N-alkyl thiomorpholine.
Step 2 (Oxidation): Dissolve the intermediate in
(1:1).
Reagent: Add Oxone® (Potassium peroxymonosulfate) (2.5 equiv) or m-CPBA (2.2 equiv) at 0 °C.
Reaction: Warm to RT and stir for 2–4 hours.
Workup: Filter off solids (if Oxone is used), neutralize, and extract.
Troubleshooting Guide
Observation
Probable Cause
Solution
No Reaction (Method A)
Nucleophile too weak; Temp too low.
Switch solvent to DMSO (higher T range). Increase Temp to 90-100 °C. Add CsI or TBAI .
Low Yield (Method B)
Incomplete imine formation.
Increase AcOH to 5-10 equiv. Add molecular sieves (4Å) to drive dehydration.
Product in Aqueous Layer
High polarity of sulfone group.
Do not use water wash. Evaporate DMF directly (high vac) or use DCM/Isopropanol (3:1) for extraction.
Elimination Product (Alkene)
Base too strong (rare for this amine).
Lower temperature.[4] Switch from to or use Method C.
References
Synthesis and Properties of Thiomorpholine 1,1-Dioxide Derivatives
ChemicalBook. (n.d.). Thiomorpholine 1,1-dioxide Properties and Synthesis. Retrieved from
Reductive Amination Conditions (STAB)
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Retrieved from
Phase Transfer Catalysis for Deactivated Amines
Phase Transfer Catalysis Communications. (2005).[1][5][6] "Industrial Phase-Transfer Catalysis: N-Alkylation." Retrieved from
General Reactivity of Thiomorpholine vs Morpholine
Kumari, A., et al. (2021). "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews. Retrieved from
This Application Note is a comprehensive technical guide on Peptide Coupling Reagents involving Morpholine S,S-Dioxide Moieties , designed for researchers and drug development professionals. Executive Summary The evoluti...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is a comprehensive technical guide on Peptide Coupling Reagents involving Morpholine S,S-Dioxide Moieties , designed for researchers and drug development professionals.
Executive Summary
The evolution of peptide coupling reagents has shifted towards maximizing efficiency while minimizing racemization and toxicity. While benzotriazoles (HOBt, HATU) and standard morpholine-based reagents (DMT-MM, COMU) are industry standards, the incorporation of Morpholine S,S-dioxide (also known as Thiomorpholine 1,1-dioxide ) moieties represents a specialized advancement.
This moiety is primarily utilized to enhance water solubility , increase electron-withdrawing capability (improving leaving group ability), and reduce lipophilicity compared to standard morpholine analogs. This guide focuses on the application, mechanism, and protocols for reagents utilizing this structural motif, most notably analogs of DMT-MM (Triazine-based) and specialized Uronium salts.
Key Advantages of Morpholine S,S-Dioxide Moieties
Feature
Benefit in Peptide Synthesis
Enhanced Water Solubility
Facilitates coupling in aqueous/organic mixtures; ideal for fragment condensation and bioconjugation.
Reduced Lipophilicity
Easier removal of reagent by-products (ureas/active esters) during aqueous workup.
Increased Reactivity
The sulfone group () is strongly electron-withdrawing, activating the intermediate ester more aggressively than a standard morpholine oxygen.
Safety Profile
Non-explosive compared to benzotriazole derivatives (HOBt/HOAt).
The Chemistry of Morpholine S,S-Dioxide Reagents
Structural Rationale
The core innovation lies in replacing the ether oxygen of a morpholine ring with a sulfone (
) group. In the context of coupling reagents like DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), this modification alters the electronic landscape of the active intermediate.
Standard Reagent (DMT-MM): Uses a Morpholine ring.[1][2][3] Good solubility in alcohols/water, but the leaving group is moderately reactive.
S,S-Dioxide Analog: Uses a Thiomorpholine 1,1-dioxide ring. The sulfone pulls electron density from the nitrogen, destabilizing the acyloxy-ammonium intermediate and accelerating the nucleophilic attack by the amine.
Mechanism of Action (Triazine Scaffold)
The mechanism follows a two-step activation pathway similar to DMT-MM.
Activation: The carboxylate attacks the triazine ring, displacing the Morpholine S,S-dioxide moiety (as a neutral leaving group) to form an activated triazine ester.
Aminolysis: The amine attacks the activated ester, forming the peptide bond and releasing 4,6-dimethoxy-1,3,5-triazin-2-ol.
Base: N-Methylmorpholine (NMM) or DIPEA (2.0 – 3.0 equiv)
Solvent: DMF, DCM, or THF (0.1 – 0.2 M concentration)
Procedure:
Dissolution: Dissolve the carboxylic acid and the coupling reagent in the chosen solvent at room temperature (RT).
Activation: Add the base (NMM/DIPEA) to the mixture. Stir for 2–5 minutes. Note: For triazine reagents, pre-activation is often not strictly necessary but can improve yields for sterically hindered acids.
Coupling: Add the amine component.
Monitoring: Stir at RT. Monitor reaction progress via HPLC or TLC (typically complete in 1–4 hours).
Workup:
Dilute with EtOAc or DCM.
Wash sequentially with 5%
(or 1M HCl), Brine, 5% , and Brine.
Advantage:[4][5][6][7] The thiomorpholine dioxide byproduct is highly polar and washes out easily in the aqueous phase.
Isolation: Dry over
, filter, and concentrate.
Protocol B: Aqueous/Green Solvent Coupling
A major advantage of Morpholine S,S-dioxide reagents is their stability and solubility in water/alcohol mixtures, making them ideal for Green Chemistry applications.
Reagents:
Carboxylic Acid (1.0 equiv)
Amine (1.0 equiv)
Coupling Reagent (1.1 equiv)
Solvent: Water/Ethanol (1:1) or 2-MeTHF.
Procedure:
Dissolve the acid and amine in Water/Ethanol (1:1).
Add the coupling reagent (solid) directly to the stirring mixture.
Adjust pH to ~7.5–8.0 using NMM if necessary (often the reagent salt buffers the reaction).
Stir for 6–12 hours.
Purification: Since the by-products are water-soluble, the peptide often precipitates out (if hydrophobic) or can be purified directly via Prep-HPLC without liquid-liquid extraction.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Hydrolysis of the active ester (especially in aqueous media).
Increase reagent equivalents (1.2–1.5 eq). Ensure pH is not >9.0, as high pH accelerates hydrolysis.
Racemization
Over-activation or high base concentration.
Use a weaker base (Collidine) or reduce base equivalents. Lower temperature to 0°C during activation.
Switch solvent to DMF (more polar). Add an additive like Oxyma Pure (though this overrides the specific S,S-dioxide effect, it aids kinetics).
Precipitation
Reagent insolubility in DCM.
Switch to DMF or NMP. Morpholine S,S-dioxide reagents are often less soluble in non-polar solvents like DCM.
References
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link
The definitive review on coupling reagents, discussing the transition from benzotriazoles to morpholine/oxyma deriv
Kunishima, M., et al. (2002). 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM): A versatile agent for the synthesis of esters and amides. Tetrahedron, 58(4), 147-152.
Foundational paper for the DMT-MM scaffold, the precursor to S,S-dioxide analogs.
Jad, Y. E., et al. (2015). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B.[8] The Journal of Organic Chemistry. Link
Discusses advanced uronium reagents and the structural modifications (like barbituric acid derivatives)
BenchChem Application Note. Thiomorpholine 1,1-dioxide hydrochloride as a Strategic Reagent. Link
Provides physical property data and handling protocols for the core moiety.
Application Note: Catalytic Oxidation of Thiomorpholine to Sulfone (1,1-Dioxide)
Abstract & Strategic Relevance Thiomorpholine 1,1-dioxide is a critical pharmacophore in medicinal chemistry, serving as a polar, non-basic surrogate for piperazine or morpholine. Its structural rigidity and hydrogen-bon...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Relevance
Thiomorpholine 1,1-dioxide is a critical pharmacophore in medicinal chemistry, serving as a polar, non-basic surrogate for piperazine or morpholine. Its structural rigidity and hydrogen-bond accepting capability (via the sulfone oxygens) make it invaluable for optimizing pharmacokinetic profiles, particularly metabolic stability and solubility.
While stoichiometric oxidants (e.g.,
-CPBA, ) are effective, they often suffer from poor atom economy, hazardous waste generation, and difficult workups. This guide details catalytic oxidation methods that prioritize safety, scalability, and chemoselectivity. We focus on the Tungstate-Catalyzed Hydrogen Peroxide system as the "Gold Standard" for its operational simplicity and green chemistry credentials, while providing alternative protocols for specific needs.
Mechanistic Principles & Chemoselectivity[1]
The Chemoselectivity Challenge
Thiomorpholine contains two oxidizable heteroatoms: the sulfur (thioether) and the nitrogen (secondary amine).
Target: Sulfur oxidation to sulfone (
).
Avoid: Nitrogen oxidation to
-oxide or hydroxylamine ().
The Solution: pH Control.
Under acidic conditions (pH < 4), the secondary amine is protonated (
). The ammonium species is electron-deficient and resistant to electrophilic attack by the oxidant, effectively "masking" the nitrogen while the sulfur remains nucleophilic enough to accept oxygen atoms.
Catalytic Cycle (Tungstate/
)
The reaction proceeds via the in-situ formation of peroxotungstate species (
or ). These activated species are far more electrophilic than alone, facilitating rapid oxygen transfer to the sulfur.
Visualized Mechanism
Figure 1: Chemoselective oxidation pathway. Protonation protects the amine, while the tungsten catalyst shuttles oxygen from peroxide to sulfur.
Protocol 1: The "Green" Standard (Tungstate/
)
Best for: Scalability (grams to kilos), cost-efficiency, and environmental impact.
Reaction Type: Biphasic or Homogeneous (depending on solvent).
Materials
Substrate: Thiomorpholine (
equiv)
Catalyst: Sodium Tungstate Dihydrate (
, )
Oxidant: Hydrogen Peroxide (
aq., equiv)
Solvent/Acid: Glacial Acetic Acid (serves as solvent and proton source) or Water with
.
Step-by-Step Methodology
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or temperature probe), dissolve Thiomorpholine (
) in Glacial Acetic Acid ().
Note: The reaction is exothermic. Cool to
using a water bath if working on scale.
Catalyst Addition: Add
(). The salt may not fully dissolve immediately; this is acceptable.
Oxidant Addition (Controlled): Add
() dropwise via an addition funnel over 20 minutes.
Critical Control Point: Maintain internal temperature below
during addition to prevent runaway exotherms and decomposition.
Reaction: Once addition is complete, warm the mixture to
and stir for 2–4 hours.
Monitoring: Check by TLC (MeOH/DCM) or LC-MS. The intermediate sulfoxide appears first; continue until it is fully converted to the sulfone.
Sato, K., Aoki, M., & Noyori, R. (1998). A "Green" Route to Adipic Acid: Direct Oxidation of Cyclohexenes with 30% Hydrogen Peroxide. Science, 281(5383), 1646-1647. Link
Note: Establishes the foundational mechanism for tungstate/peroxide oxid
Selective Sulfide Oxidation Protocols
Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010).[2] Transition-Metal-Free Oxidation of Sulfides to Sulfoxides and Sulfones.[3] Journal of Organic Chemistry, 75(18), 6208–6213. Link
Thiomorpholine Synthesis & Reactivity
Burckhardt, S. (2022).[1][4] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.[5] Organic Process Research & Development, 26(8), 2423–2430. Link
Green Chemistry Oxidation Reviews
Noyori, R. (2005). Pursuing practical elegance in chemical synthesis. Chemical Communications, (14), 1807-1811. Link
General Sulfone Synthesis (Organic Chemistry Portal)
Recent Literature on Sulfone Synthesis.[1][2][3][6][7][8][9][10] Organic Chemistry Portal. Link
morpholine S,S-dioxide as a high-voltage solvent for electrochemical cells
Part 1: Executive Summary & Technical Rationale The High-Voltage Challenge Standard carbonate-based electrolytes (EC/DMC/EMC) suffer from anodic decomposition at potentials >4.3 V vs. Li/Li⁺, leading to gas generation, t...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Rationale
The High-Voltage Challenge
Standard carbonate-based electrolytes (EC/DMC/EMC) suffer from anodic decomposition at potentials >4.3 V vs. Li/Li⁺, leading to gas generation, transition metal dissolution, and rapid capacity fade in next-generation cathodes (e.g., LiNi₀.₅Mn₁.₅O₄ or Nickel-rich NMC).
The Solution: Morpholine S,S-dioxide
Morpholine S,S-dioxide, chemically distinct as Thiomorpholine 1,1-dioxide (TMD) , represents a class of cyclic sulfones. Unlike its ether-based analog (morpholine), TMD replaces the ether oxygen with a sulfone (SO₂) group. This substitution imparts exceptional oxidative stability (often >5.5 V vs. Li/Li⁺) due to the strong electron-withdrawing nature of the sulfone moiety, which lowers the Highest Occupied Molecular Orbital (HOMO) energy, making the molecule resistant to oxidation.
Scope of this Guide
This application note details the purification, formulation, and electrochemical validation of TMD. Note that pure TMD is a solid at room temperature (MP ~125–130°C). Therefore, this guide focuses on its application as a co-solvent or functional additive in high-voltage systems.
Part 2: Chemical Identity & Properties
Property
Value
Implication for Battery Application
Common Name
Morpholine S,S-dioxide
Often used in older literature/patents.
IUPAC Name
Thiomorpholine 1,1-dioxide
Standard chemical nomenclature.
CAS Number
39093-93-1
Use for sourcing verification.
Melting Point
128–130 °C
Critical: Must be dissolved in a carrier solvent (e.g., EMC, FEC) or used in eutectic mixtures.
Oxidative Stability
> 5.2 V vs. Li/Li⁺
Suitable for 5V-class cathodes (LNMO).
Dielectric Constant
High (Est. >40)
Good salt dissociation capability (similar to Sulfolane).
Viscosity
High (Solid at RT)
Requires dilution to ensure ionic mobility.
Part 3: Experimental Protocols
Protocol A: Anhydrous Purification (The "Dry" Standard)
Rationale: Sulfones are hygroscopic. Water content >20 ppm triggers HF formation when using LiPF₆, destroying the cathode interface. Standard distillation is difficult due to TMD's high melting point.
Materials:
Crude Thiomorpholine 1,1-dioxide (97%+)
Molecular Sieves (4Å), activated at 300°C under vacuum for 12h.
Anhydrous Methanol (recrystallization solvent).
Workflow:
Dissolution: Dissolve crude TMD in boiling anhydrous methanol (ratio 1:5 w/v) until a clear solution is obtained.
Hot Filtration: Filter the hot solution through a glass frit (porosity F) to remove insoluble particulates.
Recrystallization: Allow the filtrate to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. White needle-like crystals will form.
Isolation: Filter crystals under inert atmosphere (Ar or N₂).
Drying (Critical): Dry the crystals in a vacuum oven at 60°C for 24 hours.
Final Dehydration: Transfer to a glovebox. Melt the TMD (if using as a molten salt base) or store with activated 4Å molecular sieves.
QC Check: Karl Fischer titration must yield < 15 ppm H₂O .
Rationale: To utilize TMD at room temperature, we form a binary solvent system with a low-viscosity linear carbonate or fluorinated ether.
Target Formulation: 1.0 M LiPF₆ in TMD:EMC (3:7 wt%) + 2% FEC (Additive).
Step-by-Step:
Liquefaction: In an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm), weigh the solid, purified TMD.
Co-solvent Addition: Add Ethyl Methyl Carbonate (EMC) to the TMD.
Mixing: The mixture may remain heterogeneous. Heat gently to 40°C with stirring until TMD is fully dissolved.
Note: If TMD precipitates upon cooling, adjust ratio to 1:9 or use Ethylene Carbonate (EC) as a bridging solvent.
Salt Addition: Add LiPF₆ slowly to prevent exothermic overheating.
Stabilization: Add 2 wt% Fluoroethylene Carbonate (FEC) to assist in SEI formation on the graphite anode (Sulfones generally passivate graphite poorly; FEC is mandatory).
Part 4: Electrochemical Validation
Methodology: Linear Sweep Voltammetry (LSV)
Objective: Determine the anodic stability limit (Oxidation Potential).
Cell Setup: 3-Electrode Swagelok or Coin Cell.
Working Electrode (WE): Platinum (Pt) disk or Carbon Black composite (inert).
Counter Electrode (CE): Lithium metal foil.
Reference Electrode (RE): Lithium metal.
Parameters:
Scan Rate: 0.1 mV/s (Slow scan is crucial to detect onset of decomposition).
Range: OCV (~3.0 V) to 6.0 V vs. Li/Li⁺.
Data Interpretation:
The "Stability Window" is defined where current density exceeds 10 µA/cm² .
Expected Result: TMD-based electrolytes should show negligible current up to 5.2 V , whereas standard EC/DMC will show an oxidation spike around 4.5 V.
Part 5: Mechanistic Visualization
The following diagram illustrates the synthesis and electrochemical mechanism of TMD in a high-voltage cell.
Figure 1: Workflow from crude precursor purification to the formation of a protective Cathode Electrolyte Interphase (CEI) driven by the high oxidative stability of the sulfone group.
Part 6: References
Structure & Synthesis of Thiomorpholine 1,1-dioxide:
BenchChem. "Thiomorpholine 1,1-dioxide hydrochloride Properties and Spectral Data."[1]
Sulfones in High-Voltage Batteries:
Journal of Physical Chemistry B. "Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries." (2011).[2]
General Review of Sulfone Electrolytes:
Chinese Chemical Letters. "Sulfone-based high-voltage electrolytes for high energy density rechargeable lithium batteries: Progress and perspective." (2021).[3][4]
[3]
Carbonate-Free Sulfone Systems:
University of California San Diego (UCSD). "A carbonate-free, sulfone-based electrolyte for high-voltage Li-ion batteries."[5]
Bio-electronic Applications (Stability Reference):
National Institutes of Health (NIH). "Immune-compatible designs of semiconducting polymers for bioelectronics." (Demonstrates stability of the triazole-thiomorpholine 1,1-dioxide moiety).
functionalization of the alpha-carbon in morpholine S,S-dioxide
Application Note: Precision Functionalization of the -Carbon in Morpholine -Dioxide -Functionalization of Thiomorpholine 1,1-Dioxide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists Part 1:...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Functionalization of the
-Carbon in Morpholine
-Dioxide
-Functionalization of Thiomorpholine 1,1-Dioxide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists
Part 1: Strategic Overview & Chemical Landscape
The Scaffold and the Challenge
Morpholine
-dioxide (chemically thiomorpholine 1,1-dioxide ) is a critical bioisostere in modern drug design. It offers the structural rigidity of morpholine but with significantly altered electronics: the sulfone moiety renders the ring non-basic, highly polar, and metabolically stable against oxidative metabolism that typically plagues the sulfide counterparts.
However, functionalizing this scaffold presents a unique regiochemical challenge. The molecule possesses two distinct "
-carbon" environments, governed by opposing electronic effects:
The
-Sulfonyl Carbons (C3/C5): These protons are acidic ( in DMSO). They are activated for anionic chemistry (deprotonation/electrophile trapping).
The
-Amino Carbons (C2/C6): These protons are hydridic (adjacent to nitrogen). They are activated for radical chemistry (Hydrogen Atom Transfer, HAT) or directed lithiation if the nitrogen is acylated (Beak-type chemistry).
This guide focuses on the
-sulfonyl functionalization (C3/C5) as the primary route for introducing metabolic blocks and structural diversity, while also providing a secondary protocol for -amino functionalization.
Regioselectivity Map
The following diagram illustrates the divergent reactivity of the scaffold, guiding your choice of method.
Figure 1: Decision tree for functionalizing Morpholine S,S-dioxide based on target position and electronic activation mode.
Part 2: Route A —
-Sulfonyl Functionalization (Anionic)
This is the most reliable method for introducing alkyl, acyl, or hydroxyalkyl groups at the C3 position. The sulfone group stabilizes the adjacent carbanion, allowing for clean lithiation at low temperatures.
Critical Mechanistic Insights
Base Selection: While n-BuLi is standard, it can act as a nucleophile. If the nitrogen is unprotected (free amine), 2 equivalents of base are required (one to deprotonate the amine, the second for the carbon). Recommendation: Always use
-protected substrates (-Boc, -Benzyl) to prevent side reactions and improve solubility.
Solubility: Thiomorpholine 1,1-dioxides are polar solids. They often crash out of pure THF at -78°C.
Solution: Use a co-solvent like DMPU (10-20% v/v) or HMPA (if permitted). This disrupts aggregates and maintains the lithiated species in solution.
Stability: The
-sulfonyl carbanion is stable at -78°C but can undergo decomposition (Ramberg-Bäcklund-like elimination) if warmed significantly before quenching, especially if a leaving group is present on the nitrogen.
Protocol 1: Lithiation-Alkylation of
-Boc-Thiomorpholine 1,1-Dioxide
Objective: Mono-alkylation at the C3 position.
Materials:
Substrate:
-Boc-thiomorpholine 1,1-dioxide (1.0 equiv).
Base: n-Butyllithium (1.1 equiv, 2.5 M in hexanes) OR LiHMDS (1.2 equiv, 1.0 M in THF) for sensitive electrophiles.
Solvent: Anhydrous THF (0.2 M concentration relative to substrate).
Additive: DMPU (1.0 - 2.0 equiv).
Electrophile: Alkyl halide (e.g., MeI, BnBr) or Aldehyde.
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under Argon. Add
-Boc-thiomorpholine 1,1-dioxide and dissolve in anhydrous THF.
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Ensure the substrate remains dissolved; if precipitation occurs, add DMPU dropwise until clear.
Deprotonation: Add n-BuLi dropwise over 10 minutes.
Observation: The solution may turn a pale yellow or orange color, indicating anion formation.
Incubation: Stir at -78°C for 45 minutes . Do not warm up.
Electrophile Addition: Add the electrophile (1.2 equiv) neat or as a solution in THF dropwise.
Note: For reactive electrophiles (MeI), the color may fade immediately.
Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to -20°C over 2 hours.
Caution: Do not warm to room temperature immediately; this minimizes bis-alkylation.
Quench: Quench with saturated aqueous
(5 mL) while still cold.
Workup: Dilute with EtOAc, wash with water and brine. Dry over
Part 3: Route B —
-Amino Functionalization (Radical/Redox)
Targeting the C2/C6 position requires exploiting the hydridic nature of the C-H bond adjacent to the nitrogen. This is best achieved using photoredox catalysis, specifically Hydrogen Atom Transfer (HAT).
Mechanistic Logic
The
-amino radical is nucleophilic and stabilized by the nitrogen lone pair (unless the N is strongly electron-withdrawing).
Catalyst: Iridium photocatalysts (e.g.,
) paired with a HAT agent (Quinuclidine) or Decatungstate (TBADT).
Selectivity: In
-alkyl thiomorpholine 1,1-dioxides, the C2 position is electronically activated for HAT over the C3 position because the resulting radical is stabilized by the nitrogen (captodative effect is less relevant here, but N-stabilization dominates).
Protocol 2: Photoredox
-Arylation (Minisci-Type)
Objective: Arylation at the C2 position using a Nickel/Photoredox dual catalytic system.
Radical Trap/Partner: Aryl sulfone or electron-deficient alkene (Giese addition).
Solvent: Acetonitrile (
).
Light Source: 390 nm (for TBADT) or Blue LED (450 nm) if using Ir-catalysts.
Workflow:
Mix: In a vial, combine substrate (0.5 mmol), TBADT (2 mol%), and the radical acceptor (e.g., dimethyl maleate for alkylation or an aryl halide with Ni-catalyst for arylation).
Degas: Sparge with Nitrogen for 15 minutes (Oxygen quenches the triplet state of the catalyst).
Irradiate: Place in a photoreactor (stirring vigorously) under 390 nm UV light for 12-24 hours.
Workup: Concentrate and purify via column chromatography.
Part 4: Troubleshooting & Optimization
Common Failure Modes
Symptom
Diagnosis
Corrective Action
Recovery of Starting Material (Route A)
Deprotonation failed due to insolubility or wet solvent.
Dry THF over Na/Benzophenone.[1] Add DMPU. Ensure temp is -78°C.
Bis-alkylation (Route A)
Base excess or temperature too high during quench.
Use exactly 1.1 eq base. Quench cold.
Ring Opening (Route A)
"Ramberg-Bäcklund" type elimination.
Avoid leaving groups on N. Keep reaction below -20°C.
Low Yield (Route B)
Oxygen quenching or inefficient light penetration.
Degas thoroughly (freeze-pump-thaw). Use narrow vials for better light path.
Workflow Visualization
Figure 2: Optimized workflow for the anionic functionalization (Route A).
References
Burkhard, J. A., et al. "Synthesis and Structural Analysis of Thiomorpholine 1,1-Dioxide: A Novel Molecular Scaffold." Journal of Organic Chemistry, 2011. (Note: Foundational paper on the scaffold's properties).
Seling, N., et al. "
-Functionalisation of Cyclic Sulfides Enabled by Lithiation Trapping."[2] White Rose Research Online / Chem. Eur. J., 2018. (Key protocol for lithiation of the sulfide analog, adaptable to sulfone).
Trost, B. M. "Sulfones: Chemical Chameleons." Bulletin of the Chemical Society of Japan, 1988. (Classic review on sulfone acidity and anion stability).
Capaldo, L., & Ravelli, D. "Decatungstate-Photocatalyzed C(sp3)–H Functionalization." European Journal of Organic Chemistry, 2017. (Protocol basis for Route B).
Technical Support Center: Thiomorpholine 1,1-Dioxide Synthesis
Ticket System: Yield Optimization & Troubleshooting Welcome to the Thiomorpholine 1,1-Dioxide Synthesis Support Center. This guide is structured as a Tier 3 Technical Support resource.
Welcome to the Thiomorpholine 1,1-Dioxide Synthesis Support Center.
This guide is structured as a Tier 3 Technical Support resource. We assume you are a researcher facing specific yield or purity bottlenecks. The synthesis of thiomorpholine 1,1-dioxide (a cyclic sulfone) presents a unique dichotomy: the chemical oxidation is thermodynamically favorable, but the physical isolation is challenging due to the product's high water solubility and polarity.
Module 1: Reaction Optimization (The Chemistry)
Ticket #101: "My reaction stalls at the sulfoxide intermediate."Status: Common Issue
Root Cause: The oxidation of a sulfide to a sulfone is a two-step process. The first step (Sulfide
Sulfoxide) is rapid and exothermic. The second step (Sulfoxide Sulfone) is kinetically slower and requires a higher activation energy.
Resolution:
Catalyst Necessity: You cannot rely on
alone. You must use a transition metal catalyst, typically Sodium Tungstate () or Sodium Molybdate. These form peroxometal complexes that are far more electrophilic than alone.
Temperature Step:
Phase 1: Add
at to control the exotherm of the first oxidation.
Phase 2: Once addition is complete, heat the reaction to
for 2–4 hours to drive the sulfoxide sulfone conversion.
Stoichiometry: Use a slight excess of oxidant (
to equivalents) to ensure complete conversion.
Ticket #102: "I am seeing N-oxide impurities or ring degradation."Status: Critical Purity Issue
Root Cause: The secondary amine in thiomorpholine is nucleophilic. Without protection, it can compete with the sulfur for oxidation, leading to N-oxides (hydroxylamines) or nitrones.
Resolution:
The "Acidic Shield" Strategy: If you are oxidizing free thiomorpholine, the reaction medium must be acidic (pH < 3).
Mechanism:[1][2][3][4] Acidifying the solution protonates the amine (
). The ammonium species is non-nucleophilic and will not oxidize. The sulfur atom, however, remains nucleophilic enough to react with the peroxotungstate species.
Protocol Adjustment: Add the thiomorpholine to a solution of dilute acid (e.g., 1M HCl or acetic acid) before adding the catalyst and peroxide.
Module 2: Work-up & Isolation (The Yield Killer)
Ticket #201: "I lost 60% of my product during extraction."Status: User Error (Methodology)
Root Cause: Thiomorpholine 1,1-dioxide is a highly polar, water-soluble solid. Standard liquid-liquid extraction (e.g., DCM/Water) will leave the majority of your product in the aqueous waste layer.
Resolution:Abandon Liquid-Liquid Extraction.
Adopt a "Concentration & Precipitation" workflow:
Quench: Destroy excess peroxide with solid Sodium Thiosulfate (check with starch-iodide paper). Crucial: Do not add large volumes of aqueous quenchers.
Basify (Carefully): If you ran the reaction in acid (as recommended in Ticket #102), neutralize with solid
or concentrated NaOH to pH 8–9 to deprotonate the amine.
Evaporate: Concentrate the entire aqueous reaction mixture to dryness under reduced pressure (Rotavap). You will be left with a white solid/sludge containing your product and inorganic salts (
, NaCl).
Selective Solvation: Add hot Ethanol or Methanol to the solid residue. The organic product will dissolve; the inorganic salts will not.
Filter & Crystallize: Filter off the salts while hot. Cool the filtrate to crystallize the product.[4][5][6]
Module 3: Validated Protocols
Protocol A: Direct Acidic Oxidation (High Throughput)
Best for: Rapid synthesis of the free amine.
Reagents:
Thiomorpholine (10 mmol)
Sodium Tungstate Dihydrate (0.1 mmol, 1 mol%)
Hydrogen Peroxide (30% w/w, 25 mmol, 2.5 equiv)
Acetic Acid (glacial, 2 mL) or dilute HCl.
Step-by-Step:
Setup: In a round-bottom flask, dissolve Thiomorpholine in water (5 mL) and Acetic Acid (2 mL). Cool to
.
Catalyst: Add Sodium Tungstate (
).
Oxidation: Dropwise add
over 30 minutes. Note: Exotherm expected.
Drive: Allow to warm to Room Temp (RT), then heat to
for 3 hours. Monitor by TLC (Stain: Ninhydrin or KMnO4).
Workup:
Cool to RT. Test for peroxides. If positive, add a minimal amount of solid sodium sulfite.
Basify with 50% NaOH solution to pH ~10.
Evaporate to complete dryness.
Triturate the white solid residue with boiling Ethanol (
).
Filter hot to remove salts.
Concentrate the ethanol filtrate to ~5 mL and cool to
to crystallize.
Yield Target: 85–95%
Protocol B: The "Protected" Route (High Purity)
Best for: GMP requirements or if N-oxidation persists.
Protect: React Thiomorpholine with
N-Boc-Thiomorpholine.
Oxidize: Use Protocol A (no acid needed here; the Boc group protects the amine).
Deprotect: Treat with TFA/DCM or HCl/Dioxane to yield the Sulfone Amine salt.
Advantage: The N-Boc-Sulfone intermediate is less water-soluble and can be extracted with Ethyl Acetate, simplifying the workup before the final deprotection.
Visualizing the Logic
Figure 1: Reaction Pathway & Kinetic Barriers
This diagram illustrates the two-step oxidation and the role of the catalyst/heat in overcoming the second barrier.
Caption: The stepwise oxidation pathway. Note that the second oxidation (Sulfoxide to Sulfone) is the rate-limiting step requiring thermal activation.
Figure 2: Work-up Decision Tree
Follow this logic to maximize recovery based on your reaction conditions.
Caption: Decision matrix for isolation. Liquid-liquid extraction is discouraged due to the high water solubility of the sulfone.
Summary of Critical Parameters
Parameter
Recommendation
Reason
Catalyst
(1 mol%)
Activates for electrophilic attack on Sulfur.
pH
Acidic (< 3)
Protonates amine to prevent N-oxidation side reactions.
Temperature
Controls initial exotherm; heat required for 2nd oxidation.
Workup
Evaporation/Trituration
Avoids partition losses; product is too water-soluble for extraction.
Quench
Solid Sulfite (Minimal)
Avoids adding excess water which complicates evaporation.
References
Catalytic Oxidation Protocol: Karimi, B., et al. "Selective Oxidation of Sulfides to Sulfoxides and Sulfones Using 30% Hydrogen Peroxide Catalyzed by a Recyclable Silica-Based Tungstate Interphase Catalyst."[7] Organic Letters, vol. 5, no.[7] 20, 2003, pp. 3787–3790. Link
Synthesis of Thiomorpholine 1,1-dioxide (Patent): "Preparation method of thiomorpholine-1,1-dioxide hydrochloride."[8] CN106397356A, 2017. Link
Green Chemistry Oxidation: Varma, R. S., & Naicker, K. P.[7] "The Urea-Hydrogen Peroxide Complex: Solid-State Oxidative Protocols for Hydroxylated Aldehydes and Ketones (Dakin Reaction), Nitriles, Sulfides, and Nitrogen Heterocycles." Organic Letters, vol. 1, no.[7] 2, 1999, pp. 189–191. Link
Reaction Mechanism (Tungstate): Sato, K., et al. "A Halide-Free, Hydrogen Peroxide-Based, Clean Synthesis of Adipic Acid." Science, vol. 281, no. 5383, 1998, pp. 1646-1647. (Describes the mechanistic action of Tungstate/Peroxide systems). Link
Technical Support Center: Removing Residual Hydrogen peroxide from Morpholine S,S-Dioxide Derivatives
Welcome to the technical support center for the purification of morpholine S,S-dioxide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing oxidation...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of morpholine S,S-dioxide and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are utilizing oxidation reactions to synthesize sulfone-containing morpholine scaffolds, such as thiamorpholine-1,1-dioxide, and need to address the common issue of residual hydrogen peroxide (H₂O₂).
The synthesis of these valuable building blocks often involves the oxidation of the corresponding sulfide (e.g., thiomorpholine) using potent oxidants, with hydrogen peroxide being a common and environmentally benign choice.[1] However, unreacted H₂O₂ can interfere with subsequent synthetic steps, degrade the target molecule, and pose significant safety risks upon concentration.[2][3] This document provides a comprehensive, question-and-answer-based troubleshooting guide to effectively detect, quench, and remove residual hydrogen peroxide from your reaction mixture, ensuring the purity and stability of your final product.
Q1: Why is it critical to remove residual hydrogen peroxide from my morpholine S,S-dioxide synthesis?
Residual hydrogen peroxide is a strong oxidizer and its presence can lead to several downstream complications:
Product Degradation: The sulfone moiety of morpholine S,S-dioxide is generally stable. However, other functional groups on your specific derivative or the morpholine nitrogen itself could be susceptible to unwanted side-reactions or degradation in the presence of a persistent oxidant.[2]
Interference with Subsequent Reactions: Many common synthetic reagents, particularly catalysts (e.g., Palladium, Platinum) and reducing agents, are incompatible with hydrogen peroxide. Its presence can deactivate catalysts, consume reagents, and lead to failed or low-yielding subsequent steps.
Safety Hazards: Hydrogen peroxide can form explosive mixtures with organic solvents, especially upon concentration during solvent evaporation.[3][4] The decomposition of H₂O₂ is also highly exothermic, which can lead to a dangerous increase in temperature and pressure if not controlled.[2][5]
Analytical Complications: Residual H₂O₂ can interfere with certain analytical techniques used for product characterization, leading to inaccurate assessments of purity and yield.[2]
Q2: How can I reliably detect the presence of residual hydrogen peroxide in my organic reaction mixture?
Before proceeding with any quenching protocol, it is essential to confirm the presence of H₂O₂. Several methods are available for this purpose:
Qualitative Method (Rapid Screening): Peroxide Test Strips
For a quick and convenient check at the lab bench, commercially available peroxide test strips are an excellent choice.[2][6]
Procedure: Dip the indicator pad of the strip into your aqueous phase or a water wash of your organic phase for a few seconds.[6]
Interpretation: A color change (typically to blue) indicates the presence of peroxides. The color intensity can give a semi-quantitative estimation of the concentration.[6]
Quantitative Method (High Sensitivity): Spectrophotometric Analysis
For more precise measurements, the titanium oxalate method is a reliable spectrophotometric technique.[2][7]
Principle: Hydrogen peroxide reacts with a titanium(IV) salt in an acidic solution to form a distinct yellowish-orange complex, which can be quantified by measuring its absorbance.[7]
Advantage: This method is highly sensitive and can detect H₂O₂ concentrations as low as 0.05 mg/L.[7]
Q3: What are the primary methods for removing residual hydrogen peroxide, and how do I choose the right one for my morpholine S,S-dioxide derivative?
The selection of a quenching method depends on the stability of your product, the reaction solvent, and the scale of your synthesis. The three main strategies are chemical quenching, catalytic decomposition, and aqueous washing.
Below is a decision-making workflow to help you select the most appropriate method.
Caption: Decision workflow for selecting an H₂O₂ quenching method.
Troubleshooting Common Issues & In-Depth Protocols
Q4: I've chosen chemical quenching. What are the pros and cons of common quenching agents?
Chemical quenching involves using a reducing agent to convert H₂O₂ into water. This is a very common and effective method.
Highly effective, fast, and inexpensive. The resulting sodium sulfate is highly water-soluble and easily removed.
The reaction can be highly exothermic. Mitigation: Add the Na₂SO₃ solution slowly and portion-wise to the reaction mixture while cooling in an ice bath to maintain temperature control.[2]
Sodium Thiosulfate (Na₂S₂O₃)
2Na₂S₂O₃ + H₂O₂ → Na₂S₄O₆ + 2NaOH
Widely used and effective.[2] Generally a milder reaction than with sulfite.
Can precipitate elemental sulfur if the reaction mixture becomes too acidic. Mitigation: Ensure the reaction mixture is at a neutral or slightly basic pH before and during the addition of the thiosulfate solution.[2]
Generates a more acidic byproduct (sodium bisulfate), which could be detrimental to acid-sensitive functional groups. Mitigation: Best used for products stable to acidic conditions, or buffer the reaction mixture post-quench.
Detailed Protocol 1: Quenching with Sodium Sulfite (Na₂SO₃)
This is often the most reliable method for complete H₂O₂ removal.
Preparation: Prepare a 1M aqueous solution of sodium sulfite.
Cooling: Cool your reaction mixture to 0-5 °C using an ice-water bath. This is a critical safety step to manage the exothermic nature of the quench.[4]
Slow Addition: Add the sodium sulfite solution dropwise to the cooled, stirring reaction mixture.
Monitoring: After adding a portion of the quenching solution, briefly stop the addition and test a small aliquot of the aqueous layer with a peroxide test strip.
Completion: Continue adding the sodium sulfite solution portion-wise until a peroxide test strip indicates the absence of H₂O₂ (typically <1 ppm).[2][6]
Workup: Once the quench is complete, allow the mixture to warm to room temperature. Proceed with your standard aqueous workup, such as separating the organic and aqueous layers and washing the organic phase.
Q5: My morpholine S,S-dioxide derivative is sensitive and degrades during chemical quenching. What are my alternatives?
For sensitive substrates, a milder approach like catalytic decomposition is recommended. This method uses a catalyst to decompose H₂O₂ into water and oxygen gas (2H₂O₂ → 2H₂O + O₂).[9]
Catalyst
Pros
Cons & Mitigation
Manganese Dioxide (MnO₂)
Very efficient and fast, producing only water and oxygen.[10][11] The solid catalyst is easily removed by filtration.
The reaction can be vigorous, leading to rapid gas evolution and foaming. Mitigation: Add the MnO₂ powder in small portions to the stirring reaction mixture at a controlled temperature.[12] Use a flask with sufficient headspace to accommodate potential foaming.
Catalase (Enzyme)
Extremely specific for H₂O₂ and operates under very mild conditions (neutral pH, room temperature).[13][14][15] Ideal for biochemically relevant or highly sensitive molecules.
Can be more expensive than inorganic catalysts. Efficacy may be reduced in the presence of high concentrations of organic solvents or at extreme pH values.[16] Mitigation: Best suited for aqueous reaction mixtures or post-workup aqueous phases.
Platinum (Pt) or Iron (Fe) Salts
Platinum on carbon (Pt/C) or iron salts like ferrous sulfate (FeSO₄) can also catalytically decompose H₂O₂.[10][17]
Platinum is expensive. Iron salts introduce metal ions that may need to be removed via chelation or washing. The decomposition mechanism involving iron can generate highly reactive hydroxyl radicals, which may degrade the target compound.[18][19] Mitigation: Use only if other methods are incompatible.
Detailed Protocol 2: Catalytic Decomposition with Manganese Dioxide (MnO₂)
This method is excellent for avoiding soluble quenching byproducts.
Setup: Ensure your reaction flask has adequate stirring and sufficient headspace. It is advisable to perform this in a well-ventilated fume hood.
Temperature Control: While often less exothermic than chemical quenching, it is still good practice to have an ice bath on standby, especially for larger scale reactions.
Portion-wise Addition: Add a small amount of powdered manganese dioxide (a spatula tip is often sufficient to start) to the reaction mixture.
Observation: You should observe immediate bubbling (oxygen evolution) upon addition.[10][12] The rate of gas evolution indicates the rate of decomposition.
Completion: Continue adding small portions of MnO₂ until gas evolution ceases. This indicates that all the H₂O₂ has been consumed.
Filtration: Remove the solid MnO₂ catalyst by filtering the reaction mixture through a pad of Celite® or a suitable filter paper.
Workup: The filtrate can now be taken forward to the next step or subjected to a standard workup procedure.
References
Benchchem. How to remove residual hydrogen peroxide from Gramine N-oxide synthesis. Benchchem Technical Support.
Google Patents.
Chromatography Forum.
MDPI.
Serim Research Corpor
Peroxide-Quenching.docx.
Royal Society of Biology.
EPFL. Procedures for using peroxide (organic peracid; H2O2; etc.).
Reddit. How does NaHSO3 quench H2O2?.
ACS Publications. Decomposition of Hydrogen Peroxide and Organic Compounds in the Presence of Dissolved Iron and Ferrihydrite.
IHE Delft repository. Appendix C: Quenching of residual hydrogen peroxide with sodium sulphite (Na2SO3).
The Chemistry Blog. The Decomposition of Hydrogen Peroxide.
MIT OpenCourseWare. Chemical Transformation I: Decomposition with H2O2 with MnO2.
SciELO. The application of catalase for the elimination of hydrogen peroxide residues after bleaching of cotton fabrics.
PubMed. Optimal methods for quenching H2O2 residuals prior to UFC testing.
ResearchGate. The application of catalase for the elimination of hydrogen peroxide residues after bleaching of cotton fabrics.
ElectraMet.
University of Washington, Department of Chemistry. Decomposition of H₂O₂ with MnO₂.
PubMed. Decomposition of hydrogen peroxide and organic compounds in the presence of dissolved iron and ferrihydrite.
WateReuse Association.
Thiomorpholine-1,1-Dioxide: Comprehensive Overview and Applic
Technical Support Center: Overcoming Solubility Challenges with Morpholine S,S-Dioxide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine S,S-dioxide derivatives. This guide is designed to provide expert insights and practical, fi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morpholine S,S-dioxide derivatives. This guide is designed to provide expert insights and practical, field-proven solutions to the solubility challenges often encountered with this promising class of compounds. My approach is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to make informed decisions in your work.
The morpholine moiety is frequently incorporated into drug candidates to enhance desirable physicochemical properties, including aqueous solubility and metabolic stability.[1][2] However, the introduction of an S,S-dioxide group, often resulting from the oxidation of a thiomorpholine precursor, can significantly alter these properties. The high polarity of the sulfone group can be counteracted by the overall lipophilicity of the molecule, leading to strong crystal lattice energy and, consequently, poor aqueous solubility. This guide provides a structured approach to diagnosing and overcoming these solubility hurdles.
This section addresses the common issues encountered during the development of morpholine S,S-dioxide derivatives in a practical question-and-answer format.
Q1: My morpholine S,S-dioxide derivative has precipitated out of my aqueous buffer. What is the first and most critical step to systematically address this?
A1: The foundational step is to quantify the compound's baseline solubility. Do not rely on qualitative observations. A quantitative understanding of both kinetic and thermodynamic solubility is essential for diagnosing the problem and selecting an appropriate enhancement strategy.[3]
Kinetic Solubility: This measures the concentration at which a compound, dissolved in a small amount of an organic solvent like DMSO, begins to precipitate when introduced into an aqueous buffer. It's a high-throughput assessment useful for early discovery.[3]
Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the compound in a solvent at equilibrium. The Shake-Flask method is the gold-standard for this determination.[4]
A significant difference between kinetic and thermodynamic solubility (e.g., high kinetic but low thermodynamic solubility) suggests that the compound can form a supersaturated solution but is prone to crystallization over time. This insight is crucial for formulation design.
HPLC system with a suitable column and validated analytical method
Syringe filters (0.22 µm PVDF or similar)
Procedure:
Add an excess amount of your solid compound to a known volume of the aqueous buffer in a glass vial. Ensure there is undissolved solid material visible.
Seal the vial tightly to prevent solvent evaporation.
Place the vial in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time is crucial to ensure equilibrium is reached.
After incubation, visually confirm that excess solid remains. If not, more compound must be added and the incubation continued.
Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
Carefully withdraw an aliquot of the supernatant.
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
Dilute the filtered sample with an appropriate mobile phase solvent (e.g., acetonitrile/water) to a concentration within the linear range of your analytical method.
Quantify the concentration of the dissolved compound using a pre-validated HPLC method against a standard curve.
Express the solubility in units such as µg/mL or µM.
Q2: The morpholine group is known to aid solubility. Why is my S,S-dioxide derivative proving so difficult to dissolve?
A2: This is an excellent and common question. While the morpholine ring itself is polar and can improve pharmacokinetics, the overall solubility of a molecule is a complex interplay of multiple factors.[2] The S,S-dioxide (sulfone) group is highly polar and capable of acting as a strong hydrogen bond acceptor. However, if the rest of the molecule is large and lipophilic, the sulfone's polarity can lead to very strong, stable crystal lattice structures.
The energy required to break these crystal lattice interactions can be much greater than the energy gained from solvating the molecule in water, resulting in poor solubility. Essentially, the molecule "prefers" to interact with itself in a solid state rather than with water molecules.
Below is a decision-making workflow for troubleshooting solubility issues.
Caption: A workflow for systematically addressing solubility issues.
Q3: My compound has an ionizable group. How can I leverage pH and salt formation to improve its solubility?
A3: For compounds with acidic or basic functional groups, pH modification is one of the most powerful and straightforward strategies.[5] The solubility of an ionizable compound is lowest at its isoelectric point and increases as it becomes charged.
For a basic compound (like a free amine): Decreasing the pH below its pKa will protonate it, forming a more soluble cationic salt.
For an acidic compound: Increasing the pH above its pKa will deprotonate it, forming a more soluble anionic salt.
Salt Formation: If pH adjustment alone is insufficient or not practical for the final formulation, creating a stable, isolated salt form of your compound is a highly effective approach.[6] This involves reacting your acidic or basic drug with a suitable counter-ion to form a new crystalline solid with potentially much higher aqueous solubility and a faster dissolution rate.
Experimental Protocol 2: pH-Solubility Profiling
Objective: To determine the solubility of your compound across a physiologically relevant pH range.
Procedure:
Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
Perform the Shake-Flask Method (Protocol 1) in each of these buffers.
Plot the resulting solubility (on a log scale) against the pH.
The resulting graph will clearly show the pH ranges where your compound is most soluble. This data is critical for selecting appropriate buffers for in-vitro assays or for deciding if salt formation is a viable strategy.
Q4: My compound is non-ionizable or its solubility is still poor even with pH adjustment. What co-solvents should I screen?
A4: Co-solvency is a technique where a water-miscible organic solvent is added to an aqueous solution to increase the solubility of a nonpolar solute.[5] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the hydrophobic compound to dissolve.
For morpholine S,S-dioxide derivatives, a systematic screen of common pharmaceutical co-solvents is recommended.
Data Presentation 1: Co-Solvent Screening
Below is a table showing hypothetical solubility data for a compound ("Compound X") in various co-solvent systems. This demonstrates how to structure your screening results for easy comparison.
Co-solvent System (v/v % in water)
Solubility of Compound X (µg/mL)
Fold Increase (vs. Water)
Water (100%)
2
1
Ethanol (20%)
25
12.5
Propylene Glycol (PG) (20%)
48
24
Polyethylene Glycol 400 (PEG 400) (20%)
95
47.5
N-Methyl-2-pyrrolidone (NMP) (10%)
150
75
Dimethyl Sulfoxide (DMSO) (5%)
>200
>100
Causality: As shown in the table, solvents like PEG 400 and NMP are highly effective because they are excellent at disrupting water's hydrogen-bonding network and providing a more lipophilic environment for the solute.[5] While effective, the concentration of co-solvents like DMSO and NMP must be carefully controlled due to potential toxicity in preclinical studies.
Q5: I've heard about solid dispersions. When is this technique appropriate and how does it work?
A5: Solid dispersion is an advanced technique where the drug is dispersed at a molecular level within a hydrophilic polymer matrix. This is particularly useful when co-solvents and pH modification are not sufficient.[7]
Mechanism: The core principle is to prevent the drug from forming a stable crystal lattice. By dispersing individual drug molecules within a solid polymer, the high energy of the crystal lattice is eliminated. When this solid dispersion is introduced to an aqueous environment, the polymer dissolves quickly, releasing the drug in a high-energy, amorphous, and more readily soluble state.[8]
When to Use It: Consider this technique when you have a crystalline compound with very high melting point and poor solubility that is not amenable to other methods. It is highly effective for BCS Class II drugs (low solubility, high permeability).[7]
Caption: Mechanism of solid dispersion formation via solvent evaporation.
A hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC).
A volatile solvent that dissolves both the drug and the polymer (e.g., methanol, acetone, dichloromethane).
Rotary evaporator.
Procedure:
Determine the drug-to-polymer ratio to test (e.g., 1:1, 1:3, 1:5 by weight).
Dissolve the appropriate amounts of your drug and the polymer in a minimal volume of the chosen solvent in a round-bottom flask. Ensure a clear solution is formed.
Attach the flask to a rotary evaporator.
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
Continue evaporation until a thin, solid film is formed on the inside of the flask.
Further dry the solid dispersion under high vacuum for 12-24 hours to remove any residual solvent.
Scrape the solid dispersion from the flask. The resulting material can then be tested for its dissolution rate and solubility.
References
Pitani, L. (2017). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons. [Link]
Al-Zoubi, M. S., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]
Prajapati, R., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
Pharmachiever. (2023). Strategies to Enhance Solubility and Bioavailability BCS Class II and IV Drugs. YouTube. [Link]
Sekiguchi, K., & Obi, N. (1961). Studies on Absorption of Eutectic Mixture. I. A Comparison of the Behavior of Eutectic Mixture of Sulfathiazole and that of Ordinary Sulfathiazole in Man. Chemical and Pharmaceutical Bulletin, 9(11), 866-872.
Singh, A., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]
MDPI. (2024). Pharmaceutics | Special Issue : Dissolution Enhancement of Poorly Soluble Drugs. MDPI. [Link]
UNI ScholarWorks. (1951). The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. UNI ScholarWorks. [Link]
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
Savina, L. I., & Sokolov, A. A. (2022). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. [Link]
Sharma, D., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Sabat, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]
ResearchGate. (2021). Figure 2. Various approaches for synthesis of morpholine. ResearchGate. [Link]
Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
Jain, C. R., & Patil, R. D. (2024). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
Bergström, C. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
ChemRxiv. (2020). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]
Technical Support Center: Morpholine S,S-dioxide (Thiomorpholine 1,1-dioxide)
This guide addresses the thermal degradation, stability limits, and handling protocols for Morpholine S,S-dioxide (chemically known as Thiomorpholine 1,1-dioxide ). We have structured this resource to move beyond basic d...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the thermal degradation, stability limits, and handling protocols for Morpholine S,S-dioxide (chemically known as Thiomorpholine 1,1-dioxide ). We have structured this resource to move beyond basic datasheets, providing the causal logic you need to troubleshoot experimental anomalies in real-time.
Part 1: Product Identity & Chemical Logic
Is this the right bottle?
Users often confuse "Morpholine S,S-dioxide" with standard Morpholine or N-oxides.
Correct Chemical Name: Thiomorpholine 1,1-dioxide[1][2][3][4][5][6]
CAS Number: 39093-93-1 (Free Base) | 59801-62-6 (HCl Salt)
Structure: A six-membered heterocyclic ring containing one nitrogen and one sulfur atom, where the sulfur is fully oxidized to a sulfone (
).
The Stability Paradox:
Unlike its 5-membered cousin (sulfolene), which thermally ejects
at , the 6-membered thiomorpholine 1,1-dioxide ring is significantly more robust due to orbital symmetry constraints that disfavor retro-cheletropic extrusion. However, the amine nitrogen remains a vulnerability, susceptible to oxidation and acid-base interactions.
Part 2: Thermal Stability & Operating Limits
The following data defines the "Safe Operating Window" for your experiments. Exceeding these limits introduces risks of phase change or chemical decomposition.
Table 1: Thermal Stability Profile
Property
Free Base (CAS 39093-93-1)
HCl Salt (CAS 59801-62-6)
Critical Insight
Melting Point
The free base melts easily; do not heat-dry above .
Safe Working T
The HCl salt is the preferred form for high-temp reactions.
Decomposition T
(Theoretical)
(Melts with decomp)
Avoid T . Risk of charring and gas evolution ().
Hygroscopicity
Low
High
The HCl salt will absorb atmospheric moisture, lowering its effective MP.
Part 3: Degradation Mechanisms (The "Why")
When this compound degrades, it rarely "explodes"; instead, it undergoes subtle chemical shifts that ruin yield.
Mechanism 1: Oxidative Degredation (Yellowing)
The sulfone group (
) is electron-withdrawing, which reduces the nucleophilicity of the nitrogen. However, over time or in the presence of strong oxidants (peroxides, ambient air), the amine can oxidize to the N-oxide or form radical species, leading to yellow/brown discoloration.
Mechanism 2: Thermal Extrusion (High T Only)
While resistant to the "sulfolene reaction," extreme heat (
) or flash vacuum pyrolysis can force the extrusion of sulfur dioxide, resulting in ring contraction or fragmentation. This is relevant only if you are using it as a solvent or in melt polymerization.
Mechanism 3: Hygroscopic Hydrolysis
The HCl salt is hygroscopic. If left open, it absorbs water. Upon heating a "wet" salt, you create a hot, acidic aqueous environment that can hydrolyze sensitive co-reagents, even if the thiomorpholine ring itself survives.
Part 4: Visualization of Stability Logic
The following diagram maps the structural vulnerabilities and the decision logic for handling.
Caption: Stability logic flow illustrating the three primary degradation vectors (Oxidation, Heat, Moisture) and their corresponding preventative protocols.
Part 5: Troubleshooting & Protocols
Scenario A: "My sample has turned from white to off-white/yellow."
Cause: Likely surface oxidation of the amine or trace metal contamination initiating radical formation.
Dissolution: Dissolve the solid in the minimum amount of hot solvent (
for free base, for HCl salt).
Filtration: Filter hot to remove insoluble particulates (dust/char).
Cooling: Allow to cool slowly to RT, then to
.
Validation: Check melting point. If sharp (e.g.,
for salt), purity is restored.
Scenario B: "The material is clumping and sticking to the spatula."
Cause: Hygroscopic absorption of water (common in HCl salts).
Protocol: Vacuum Drying
Place material in a vacuum oven.
Set temperature to
(Safe for both free base and salt).
Apply vacuum (
) for 4-6 hours.
Storage: Immediately transfer to a desiccator or seal under Nitrogen.
Scenario C: "I need to run a reaction at 180°C. Can I use this?"
Answer:No.
Reasoning: The HCl salt melts/decomposes around
. At , you are operating in a phase-transition zone where undefined decomposition (charring) will occur.
Alternative: Use a different solvent system or catalyst to lower the reaction temperature below
.
Part 6: Frequently Asked Questions (FAQ)
Q1: Is Morpholine S,S-dioxide air-sensitive?
Answer: The free base is moderately air-sensitive (amine oxidation). The HCl salt is stable to air oxidation but is sensitive to moisture. We recommend storing both forms under an inert atmosphere (Nitrogen/Argon) for long-term stability.
Q2: Does this compound evolve toxic gases when heated?
Answer: Under normal laboratory conditions (
), no. However, combustion or thermal decomposition () will release Sulfur Oxides (), Nitrogen Oxides (), and Hydrogen Chloride (if HCl salt). Always use a fume hood.
Q3: Can I use the free base and HCl salt interchangeably?
Answer: Stoichiometrically, yes (adjusting for MW), but physically, no. The free base has a low melting point (
), making it unsuitable for solid-state handling in hot reactions. The HCl salt is preferred for handling ease, provided your reaction tolerates the acidic proton.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Troubleshooting Reaction Temperature & Kinetics for N-Functionalization
Ticket ID: T-SO2-NUC-OPT
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Electronic Drag" Challenge
Welcome to the technical support hub for thiomorpholine 1,1-dioxide (TMD). If you are accessing this guide, you are likely experiencing low yields or sluggish kinetics when attempting to attach substituents to the nitrogen center of this heterocycle.
The Core Issue: Unlike its analogue morpholine, TMD possesses a sulfone (
) group at the 4-position. This group is strongly electron-withdrawing (inductive effect, ). This reduces the electron density on the nitrogen atom, significantly lowering its nucleophilicity ( of conjugate acid 6.5 vs. 8.3 for morpholine).
The Solution: Temperature optimization is not just about "heating it up"; it is about overcoming the specific activation energy barrier created by this electronic deactivation without triggering thermal decomposition.
Module 1: Thermodynamics & Kinetics (The "Why")
Q: Why does my reaction stall at room temperature, even with a strong base?
A: You are fighting an uphill kinetic battle. The nitrogen lone pair in TMD is "tightly held" due to the inductive pull of the sulfone.
At room temperature (25°C), the kinetic energy of the system is often insufficient to overcome the activation energy (
) required for the attack or Palladium oxidative addition steps.
Morpholine: Reacts readily at 20–40°C.
Thiomorpholine 1,1-dioxide: Typically requires 80–110°C to achieve comparable rates.
Visualizing the Energy Landscape
The following diagram illustrates the activation energy disparity between morpholine and TMD.
Figure 1: Comparative activation energy requirements. The electron-withdrawing sulfone raises the transition state energy for TMD.
Module 2: Troubleshooting N-Alkylation (
)
Q: I am seeing starting material remaining at 80°C. Should I go hotter?
A: Before increasing temperature (which risks decomposition), check your solvent system. The low nucleophilicity of TMD means it relies heavily on solvent polarity to stabilize the transition state.
Optimization Protocol:
Variable
Recommendation
Technical Rationale
Solvent
DMF, DMSO, or NMP
Polar aprotic solvents solvate the cation (e.g., ), leaving the TMD anion "naked" and more reactive.
Base
or
Cesium (Cs) is larger/softer, improving solubility in organic solvents and increasing the reactivity of the N-anion.
Temp
Start 80°C Max 120°C
Above 120°C, you risk retro-Michael elimination or solvent breakdown.
Additive
KI (0.1 equiv)
Finkelstein reaction in situ. Converts alkyl chlorides/bromides to more reactive iodides.
Diagnostic Steps:
Switch Solvent: If using THF or Acetonitrile at reflux, switch to DMF at 90°C.
Add Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) to assist phase transfer if solubility is poor.
Q: My Pd-catalyzed coupling works for morpholine but fails for TMD. Is the catalyst dying?
A: Likely not dying, but failing to undergo reductive elimination or amine coordination. TMD is a bulky, electron-poor amine. It binds poorly to Palladium compared to electron-rich amines.
Critical Adjustment: You must drive the reaction with higher temperature and sterically accessible ligands .
Recommended Conditions:
Catalyst:
or Pd(OAc)
Ligand: Xantphos or BINAP (Bidentate ligands prevent
-hydride elimination and stabilize the metal center at high heat).
Base:
(weaker) or NaOtBu (stronger).
Temperature:100–110°C (Toluene/Dioxane reflux).
Warning: Do not use molecular sieves unless necessary; they can sometimes trap the catalyst at these temperatures.
Module 4: Stability & Decomposition Limits
Q: What is the "Red Line" temperature for Thiomorpholine 1,1-dioxide?
A: While the ring is stable, the sulfone group makes the adjacent carbons acidic. At extreme temperatures (>140°C) or with very strong bases (e.g., NaH, LiHMDS) at high heat, you risk:
-Elimination: Ring opening via a retro-Michael-type mechanism.
Oxidative Degradation: If the reaction is not strictly under inert atmosphere (
/Ar).
Visual Troubleshooting Guide:
Figure 2: Decision matrix for optimizing reaction conditions.
Standardized Experimental Protocol
Objective: N-Alkylation of Thiomorpholine 1,1-dioxide with a primary alkyl bromide.
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Charging: Add Thiomorpholine 1,1-dioxide (1.0 equiv) and
(2.0 equiv).
Solvent: Add anhydrous DMF (Concentration: 0.2 M). Note: TMD may not fully dissolve at RT.
Reagent: Add Alkyl Bromide (1.1 equiv).
Reaction: Heat the mixture to 90°C .
Checkpoint: The suspension should become clearer as TMD reacts/dissolves.
Monitoring: Monitor by TLC or LCMS every 2 hours.
Expectation: Reaction completion typically within 4–6 hours at 90°C.
Workup: Cool to RT. Dilute with EtOAc, wash with water (
handling hygroscopic properties of morpholine S,S-dioxide
Welcome to the dedicated technical support center for Morpholine S,S-Dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling of this c...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for Morpholine S,S-Dioxide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling of this compound, with a particular focus on its hygroscopic properties. Our goal is to equip you with the knowledge to ensure the integrity of your materials and the reproducibility of your experiments.
Introduction to Morpholine S,S-Dioxide and its Hygroscopic Nature
Morpholine S,S-dioxide is a derivative of morpholine, a well-documented hygroscopic organic compound.[1][2] The introduction of the S,S-dioxide functional group, a sulfone, creates a highly polar moiety within the molecule. While specific data on the hygroscopicity of morpholine S,S-dioxide is not extensively published, the presence of the polar sulfone group, in addition to the inherent hygroscopicity of the parent morpholine structure, suggests that this compound will readily absorb moisture from the atmosphere.
Undetected and uncontrolled moisture absorption can lead to a host of experimental errors, including:
Inaccurate Weighing: The measured mass of the compound will be inflated by the mass of absorbed water, leading to errors in concentration calculations for solutions and incorrect stoichiometry in reactions.
Altered Physical Properties: Moisture can cause the crystalline solid to become clumpy, oily, or even deliquescent (dissolve in the absorbed water), making it difficult to handle and dispense accurately.
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, potentially leading to the formation of impurities and a decrease in the compound's purity over time.
Impact on Reaction Outcomes: In moisture-sensitive reactions, the water carried by the hygroscopic reagent can act as an unintended reactant or catalyst, leading to reduced yields, side product formation, and non-reproducible results.
This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: My container of morpholine S,S-dioxide was left open for a short period. Is the material still usable?
A1: It is highly likely that the compound has absorbed some atmospheric moisture. The usability of the material depends on the tolerance of your experiment to water. For non-sensitive applications, it might still be acceptable. However, for quantitative studies or moisture-sensitive reactions, you should assume the material is hydrated. It is strongly recommended to determine the water content or dry the material before use.
Q2: How can I determine the water content of my morpholine S,S-dioxide sample?
A2: The most reliable and widely used method for determining water content in pharmaceutical and fine chemical samples is Karl Fischer titration . This technique is specific to water and can accurately quantify even trace amounts. An alternative method is Proton NMR (¹H-NMR) spectroscopy . By integrating the water peak (often a broad singlet) and comparing it to a known internal standard or the compound's own non-exchangeable protons, you can estimate the water content.
Q3: What is the best way to store morpholine S,S-dioxide?
A3: Proper storage is critical. Morpholine S,S-dioxide should be stored in a tightly sealed, airtight container. For long-term storage, it is best practice to place this primary container inside a desiccator containing a suitable desiccant, such as silica gel, anhydrous calcium sulfate (Drierite®), or molecular sieves. The desiccator provides a low-humidity environment that minimizes moisture absorption.
Q4: I don't have access to a glovebox. How can I handle morpholine S,S-dioxide to minimize moisture exposure?
A4: While a glovebox provides the best protection, you can still take precautions in a standard laboratory setting. Work quickly and efficiently. Have all necessary vials, spatulas, and solvents ready before opening the main container. Minimize the time the container is open to the atmosphere. After dispensing the required amount, securely reseal the container immediately. Consider flushing the headspace of the container with an inert gas like nitrogen or argon before sealing.
Q5: My morpholine S,S-dioxide appears clumpy and doesn't flow freely. What should I do?
A5: Clumping is a strong indication of moisture absorption. Before use, you should dry the material. A common method is to dry the compound under high vacuum at a slightly elevated temperature. However, you must first confirm the thermal stability of morpholine S,S-dioxide to avoid decomposition. If the thermal stability is unknown, drying under vacuum at room temperature for an extended period is a safer option.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Inconsistent reaction yields or product profiles.
Variable water content in the morpholine S,S-dioxide starting material.
Implement a strict protocol for drying the compound before each use or consistently determine the water content via Karl Fischer titration and adjust the amount of reagent accordingly.
Difficulty obtaining a stable weight on an analytical balance.
The compound is actively absorbing moisture from the air during weighing.
Weigh the compound in a low-humidity environment if possible. Use a weighing boat and work quickly. For greater accuracy, use a "weighing by difference" technique from a sealed vial.
The compound's appearance changes over time (e.g., from a crystalline solid to a waxy or oily substance).
Significant moisture absorption and potential deliquescence.
The material is likely highly hydrated. It may be necessary to dry a small portion and re-evaluate its purity. For future use, store the compound in smaller aliquots in well-sealed vials within a desiccator.
Formation of unexpected byproducts in a reaction.
Water from the hygroscopic reagent is participating in the reaction.
Ensure all reagents and solvents are rigorously dried. Dry the morpholine S,S-dioxide under vacuum immediately before use.
Experimental Protocols
Protocol 1: Drying Morpholine S,S-Dioxide Under Vacuum
Place a thin layer of the morpholine S,S-dioxide in a suitable glass container, such as a round-bottom flask or a crystallization dish.
Place the container in a vacuum oven or a desiccator connected to a vacuum pump.
If the thermal stability is known and allows for it, heat the sample to a temperature well below its melting or decomposition point. If unknown, perform the drying at room temperature.
Apply a high vacuum (e.g., <1 mmHg) for several hours or overnight.
After drying, break the vacuum with an inert gas like nitrogen or argon.
Immediately transfer the dried compound to a tightly sealed container and store it in a desiccator.
Protocol 2: Weighing by Difference
Pre-dry a small vial with a screw cap or septum cap in an oven and cool it in a desiccator.
Transfer a small amount of the morpholine S,S-dioxide into the pre-dried vial and seal it tightly.
Accurately weigh the sealed vial containing the compound.
In your reaction setup, quickly uncap the vial and transfer the desired amount of the compound into the reaction vessel.
Immediately reseal the vial.
Accurately re-weigh the sealed vial. The difference in the two weights is the precise amount of compound transferred.
Visualizing the Handling Workflow
The following diagram illustrates the recommended workflow for handling hygroscopic morpholine S,S-dioxide to ensure experimental integrity.
Caption: Recommended workflow for handling hygroscopic morpholine S,S-dioxide.
E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. (2024). Available at: [Link]
United States Department of Agriculture. Morpholine - Processing. Available at: [Link]
National Center for Biotechnology Information. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Available at: [Link]
MDPI. Tunable Hydrophilicity in PES-Based Nanofiber Membranes via Oxygen Plasma Treatment. Available at: [Link]
ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Scale-Up of Thiomorpholine 1,1-Dioxide
Current Status: Operational
Subject: Troubleshooting Scale-Up for Morpholine S,S-Dioxide (Thiomorpholine 1,1-Dioxide)
Ticket ID: SC-TMD-2024-001
Critical Nomenclature Clarification
User Alert: You requested "Morpholine S,S-dioxide."
Technical Correction: Morpholine (
) contains an ether oxygen, which cannot be oxidized to a dioxide sulfone-like state. The target scaffold is Thiomorpholine 1,1-dioxide (, CAS: 39093-93-1).[1][2][3][4][5] This guide addresses the oxidation of Thiomorpholine to its sulfone analog.
Module 1: Reaction Safety & Calorimetry
Context: The oxidation of sulfides to sulfones using hydrogen peroxide (
) is highly exothermic (). At scale, this heat cannot dissipate as fast as in a round-bottom flask, leading to thermal runaway.
Q: My reactor temperature spikes uncontrollably 30 minutes into the peroxide addition. Why?A: You are likely experiencing "Dosing Accumulation" (also known as the "Accumulation Effect").
The Mechanism: At low temperatures or insufficient catalyst loading, the reaction rate is slower than your dosing rate. You are accumulating unreacted
in the reactor. Once the threshold temperature is reached, all the accumulated peroxide reacts simultaneously.
The Fix:
Switch to Heat-Flow Dosing: Do not dose by time (e.g., "add over 2 hours"). Dose by temperature. If
rises above setpoint, the pump must automatically stop.
Catalyst Kick-Start: Ensure your catalyst (e.g.,
) is fully dissolved and active before starting the main peroxide feed. Add 5% of the oxidant and wait for the exotherm to confirm initiation.
Q: How do I monitor peroxide accumulation in real-time?A: Use a starch-iodide dipstick test on the reaction mixture (if single phase) or assume accumulation if the cooling duty drops while dosing continues.
Metric: If Heat Flow (
) < Dosing Rate (), you are accumulating a bomb.
Caption: Logic flow for heat-flow controlled dosing to prevent thermal runaway.
Module 2: Selectivity & Chemistry
Context: Thiomorpholine contains both a Sulfur atom (target) and a Secondary Amine (sensitive).[6]
Target: Sulfone (
)
Impurity A: Sulfoxide (
) - Incomplete oxidation.
Impurity B: Hydroxylamine/Nitrone (
) - Over-oxidation of Nitrogen.
Q: I am seeing N-oxide impurities (M+16 on MS). Do I need to Boc-protect the amine?A: No, protection steps add cost and waste. Use pH-Controlled Protonation .
The Science: Electrophilic oxidants (
/Tungstate) attack electron-rich centers.
Neutral Amine: Lone pair is available
N-oxidation risk.
Protonated Amine (
): Lone pair is bound Nitrogen is deactivated.
Protocol: Maintain reaction pH between 2.0 and 4.0 . The Tungstate catalyst forms the active peroxotungstate species best at acidic pH, and the amine remains protonated.
Note: Do not go too acidic (pH < 1) or the catalyst may precipitate as tungstic acid (
).
Q: The reaction stalls at the Sulfoxide stage. How do I push it to Sulfone?A: The oxidation of Sulfoxide
Sulfone is kinetically slower than Sulfide Sulfoxide.
Troubleshooting:
Temperature: Increase temperature to 60-70°C only after the first equivalent of oxidant is consumed.
Excess Oxidant: Use 2.2 to 2.5 equivalents of
.
Catalyst: Ensure you are using Sodium Tungstate Dihydrate (
) at 1-2 mol%.
Module 3: Workup & Isolation (The Bottleneck)
Context: Thiomorpholine 1,1-dioxide is highly polar and water-soluble. Standard extraction (DCM/Water) often fails because the product stays in the water phase.
Q: I cannot extract the product from the aqueous reaction mixture. What should I do?A: Stop trying to extract it. Use Cooling Crystallization or Antisolvent Precipitation .
Scale-Up Isolation Protocol:
Quench: Destroy excess peroxide using Sodium Bisulfite (
) or Sodium Thiosulfate. Verify with peroxide strips (Quantofix).
Neutralization: Carefully adjust pH to 7-8 using NaOH. (Caution: Exothermic).
Concentration: Distill off water under vacuum until the volume is reduced by 70-80%.
Antisolvent Crash: Add cold Ethanol or Isopropanol (IPA). The inorganic salts (catalyst/sulfates) may precipitate first (filter these off).
Crystallization: Cool the filtrate to 0-5°C. Thiomorpholine 1,1-dioxide should crystallize as a white solid.
Data: Comparison of Isolation Methods
Method
Yield
Purity
Scalability Issues
DCM Extraction
< 20%
High
Poor. Product partition coefficient favors water.
Evaporation to Dryness
> 95%
Low
High Energy. Traps inorganic salts in the product.
Caption: Optimized scale-up workflow for Thiomorpholine 1,1-dioxide production.
References
Noyori, R., Aoki, M., & Sato, K. (2003).[7] Green oxidation with aqueous hydrogen peroxide. Chemical Communications.[7] Link
Relevance: Establishes the Tungstate/H2O2 system as the gold standard for halide-free sulfide oxid
Steiner, A., et al. (2022).[6] Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development.[6] Link
Relevance: Provides context on the synthesis of the precursor (Thiomorpholine)
Relevance: Verification of chemical identity, physical properties (MP: 68-71°C)
Tumula, V. R., et al. (2012).[9][10] Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15.[9] Reaction Kinetics, Mechanisms and Catalysis. Link
Relevance: Discusses the kinetics of the Sulfide -> Sulfoxide -> Sulfone stepwise oxid
A Comparative Guide to the Infrared Spectroscopy of Thiomorpholine 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thiomorpholine 1,1-Dioxide and Its Spectroscopic Characterization Thiomorpholine and its derivatives are pivotal structura...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiomorpholine 1,1-Dioxide and Its Spectroscopic Characterization
Thiomorpholine and its derivatives are pivotal structural motifs in medicinal chemistry, appearing in a range of pharmaceuticals. The oxidation of the sulfur atom in thiomorpholine to a sulfone group dramatically alters the molecule's electronic and conformational properties, leading to thiomorpholine 1,1-dioxide. This transformation has profound implications for a compound's biological activity, making the precise characterization of this transformation essential.
Infrared (IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for confirming the presence of key functional groups in a molecule. For researchers working with thiomorpholine derivatives, IR spectroscopy serves as a first-line method to verify the successful oxidation of thiomorpholine to thiomorpholine 1,1-dioxide by monitoring the appearance of strong sulfonyl (S=O) absorption bands.
This guide will dissect the key differences in the IR spectra of thiomorpholine and thiomorpholine 1,1-dioxide, providing the foundational knowledge for confident spectral interpretation.
Comparative Spectral Analysis: Thiomorpholine vs. Thiomorpholine 1,1-Dioxide
The most significant distinction between the IR spectra of thiomorpholine and thiomorpholine 1,1-dioxide is the presence of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonyl (S=O) group in the latter.
Key Differentiating Absorptions:
Sulfonyl Group (S=O) Stretches: Thiomorpholine 1,1-dioxide exhibits two prominent, strong absorption bands characteristic of a sulfonyl group. The asymmetric stretch typically appears in the range of 1350-1300 cm⁻¹ , while the symmetric stretch is observed around 1175-1120 cm⁻¹ . The high intensity of these peaks is due to the large change in dipole moment during the S=O bond vibration. Their appearance is a definitive indicator of the oxidation of the sulfur atom.
N-H Stretching: Both molecules are secondary amines and therefore display a single, typically weak to medium intensity N-H stretching vibration in the region of 3350-3310 cm⁻¹ [1]. The exact position and broadness of this peak can be influenced by hydrogen bonding in the solid state.
C-H Stretching: Aliphatic C-H stretching vibrations are expected below 3000 cm⁻¹ for both compounds[1].
N-H Bending: A medium intensity N-H bending (scissoring) vibration can be observed in the 1650-1580 cm⁻¹ region for secondary amines[1].
C-N Stretching: The C-N stretching vibration in aliphatic amines is typically found in the 1250-1020 cm⁻¹ range[2].
C-S Stretching: The C-S stretching vibration in thiomorpholine is expected to be a weak absorption in the fingerprint region.
The logical workflow for analyzing the IR spectrum of a reaction product from the oxidation of thiomorpholine is illustrated below:
Figure 1: Decision-making workflow for the identification of thiomorpholine 1,1-dioxide via IR spectroscopy.
Data Summary: Characteristic IR Peaks
The following table summarizes the expected characteristic IR absorption peaks for thiomorpholine and thiomorpholine 1,1-dioxide, providing a clear basis for comparison.
Functional Group
Vibrational Mode
Thiomorpholine (Expected Range, cm⁻¹)
Thiomorpholine 1,1-Dioxide (Expected Range, cm⁻¹)
Key Observations
N-H
Stretching
3350 - 3310 (weak-medium)
3350 - 3310 (weak-medium)
Present in both; indicates the secondary amine.
C-H
Stretching
< 3000
< 3000
Present in both; characteristic of alkyl chains.
N-H
Bending
1650 - 1580 (medium)
1650 - 1580 (medium)
Present in both.
S=O
Asymmetric Stretch
Absent
1350 - 1300 (strong)
Key diagnostic peak for the dioxide.
S=O
Symmetric Stretch
Absent
1175 - 1120 (strong)
Key diagnostic peak for the dioxide.
C-N
Stretching
1250 - 1020 (medium-weak)
1250 - 1020 (medium-weak)
Present in both.
C-S
Stretching
Present (weak)
Present (weak)
Often difficult to assign definitively.
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample
This section provides a detailed, step-by-step methodology for obtaining an IR spectrum of a solid sample like thiomorpholine 1,1-dioxide using the KBr pellet technique. This method ensures high-quality, reproducible data.
Weigh approximately 1-2 mg of the solid sample (e.g., thiomorpholine 1,1-dioxide) and 100-200 mg of dry IR-grade KBr. The sample-to-KBr ratio should be roughly 1:100.
Transfer the sample and KBr to a clean, dry agate mortar.
.
Grinding and Mixing:
Gently grind the sample and KBr together with the pestle for 1-2 minutes until a fine, homogeneous powder is obtained. The goal is to reduce the particle size of the sample to minimize scattering of the IR beam.
.
Pellet Formation:
Assemble the pellet die. Transfer the ground powder into the die.
Place the die into the hydraulic press.
Apply pressure (typically 8-10 metric tons) for 1-2 minutes. This will cause the KBr to "cold flow" and form a transparent or translucent pellet.
.
Spectrum Acquisition:
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment.
Acquire the sample spectrum.
Process the spectrum as needed (e.g., baseline correction).
The following diagram illustrates the experimental workflow for preparing a KBr pellet for FTIR analysis:
Figure 2: Experimental workflow for KBr pellet preparation for FTIR analysis.
Conclusion
IR spectroscopy is an indispensable tool for the routine analysis and structural confirmation of thiomorpholine 1,1-dioxide in a research and development setting. The key takeaway for any scientist working with this class of compounds is the appearance of two strong, characteristic absorption bands for the sulfonyl group (S=O) in the regions of 1350-1300 cm⁻¹ and 1175-1120 cm⁻¹ . These peaks, absent in the parent thiomorpholine, provide unequivocal evidence of successful oxidation at the sulfur atom. By following the comparative data and the experimental protocol outlined in this guide, researchers can confidently utilize IR spectroscopy for the efficient and accurate characterization of these important heterocyclic compounds.
References
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning.
comparing bioactivity of morpholine vs morpholine S,S-dioxide analogs
Comparative Bioactivity Guide: Morpholine vs. Thiomorpholine 1,1-Dioxide Executive Summary In medicinal chemistry, the morpholine ring is a "privileged scaffold," widely used to modulate solubility and pharmacokinetic (P...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Bioactivity Guide: Morpholine vs. Thiomorpholine 1,1-Dioxide
Executive Summary
In medicinal chemistry, the morpholine ring is a "privileged scaffold," widely used to modulate solubility and pharmacokinetic (PK) profiles.[1] However, metabolic liabilities (oxidative ring opening) and basicity-related issues (hERG binding, phospholipidosis) often necessitate bioisosteric replacement.[1]
This guide compares Morpholine with its sulfone analog, Thiomorpholine 1,1-dioxide (often colloquially referred to as "Morpholine S,S-dioxide").[1]
Key Takeaway: The transition from Morpholine to Thiomorpholine 1,1-dioxide represents a strategic "pKa switch."[1] It significantly lowers basicity (from pKa ~8.3 to ~5.4), reducing lysosomal trapping and P-gp efflux liability, while often enhancing metabolic stability by blocking oxidative hotspots.[1]
Physicochemical Profiling
The following table contrasts the fundamental properties that drive the bioactivity differences between these two scaffolds.
Property
Morpholine
Thiomorpholine 1,1-dioxide
Impact on Drug Design
Structure
1-oxa-4-azacyclohexane
1,1-dioxo-1-thia-4-azacyclohexane
Sterics: Sulfone is bulkier (tetrahedral) than ether (bent).[1]
pKa (Conj. Acid)
8.3 – 8.5
5.4 – 6.5
Critical: Sulfone is electron-withdrawing, drastically reducing amine basicity.[1]
LogP (Lipophilicity)
~ -0.86 (Hydrophilic)
~ -1.10 (Highly Polar)
Both are polar, but the sulfone introduces a high dipole moment.[1]
H-Bond Acceptors
1 (Ether Oxygen)
2 (Sulfone Oxygens)
Vector: Ether O is directional; Sulfone O's are diffuse and tetrahedral.[1]
Metabolic Stability
Moderate (Ring opening)
High (Oxidation blocked)
Sulfone protects -carbons from CYP450 oxidation.[1]
Electronic Effect
Electron-donating (Inductive)
Electron-withdrawing
Deactivates the nucleophilicity of the nitrogen.[1]
Bioactivity & Pharmacology: The "Why" Behind the Switch
The pKa Shift and Permeability
The most profound effect of substituting morpholine with thiomorpholine 1,1-dioxide is the reduction in pKa.[1]
Morpholine (pKa ~8.3): At physiological pH (7.4), ~90% of the morpholine nitrogen is protonated (
). This improves solubility but can limit passive membrane permeability and lead to high accumulation in acidic lysosomes (lysosomotropism).
Thiomorpholine 1,1-dioxide (pKa ~5.4): At pH 7.4, the nitrogen is predominantly neutral.[1] This increases the fraction of free base available for passive diffusion, potentially improving blood-brain barrier (BBB) penetration despite the high polarity of the sulfone group.[1]
Metabolic Stability (The "Metabolic Blocker" Effect)
Morpholine is susceptible to oxidative metabolism, typically via CYP450-mediated hydroxylation at the C2/C3 positions (adjacent to N or O), leading to ring opening (lactam formation or cleavage).
Mechanism: The sulfone group in thiomorpholine 1,1-dioxide is strongly electron-withdrawing.[1] This inductive effect reduces the electron density on the ring carbons, making them less prone to Hydrogen Atom Transfer (HAT) mechanisms initiated by CYP450 enzymes. The sulfur atom itself is already fully oxidized, preventing S-oxidation.[1]
H-Bonding and Potency
While both rings act as H-bond acceptors, their geometry differs.[1]
Morpholine: The ether oxygen acts as a single, directional acceptor.
Thiomorpholine 1,1-dioxide: The sulfone presents two oxygens in a tetrahedral geometry.[1] In kinase inhibitors (e.g., PI3K/mTOR), if the morpholine oxygen forms a critical H-bond with the hinge region, the sulfone analog may lose potency if the steric bulk prevents the oxygens from reaching the same pocket depth, or if the H-bond angle is suboptimal.[1]
Decision Logic for Medicinal Chemists
The following decision tree illustrates when to deploy the thiomorpholine 1,1-dioxide bioisostere.
Figure 1: Strategic decision tree for substituting Morpholine with Thiomorpholine 1,1-dioxide in lead optimization.
Experimental Protocols
To validate the bioactivity differences, the following protocols are recommended.
Protocol A: Synthesis of Thiomorpholine 1,1-Dioxide (from Thiomorpholine)
Objective: Convert commercially available thiomorpholine to its sulfone analog for testing.[1]
Reagents: Thiomorpholine (1.0 eq), Trifluoroacetic acid (TFA) or Boc-protection (optional if N is reactive), 30% Hydrogen Peroxide (
Test Compounds: Morpholine analog vs. Thiomorpholine 1,1-dioxide analog (
final conc).
Incubation:
Pre-incubate microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 min.
Initiate reaction with NADPH-regenerating system.[1]
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard.
Analysis: LC-MS/MS. Plot
vs. time.
Calculation:
.
Expectation: The sulfone analog should show a significantly longer
(lower ).
Case Study: PI3K Inhibitor Optimization
In the development of PI3K inhibitors (e.g., ZSTK474 analogs), the morpholine oxygen often functions as a hydrogen bond acceptor to the hinge region (Valine residue).
Observation: Replacing Morpholine with Piperazine (NH) often leads to a loss of potency due to the loss of the H-bond acceptor.[1]
Sulfone Substitution: Replacing Morpholine with Thiomorpholine 1,1-dioxide retains H-bond accepting capability.[1] However, the angle of interaction changes.
Outcome: If the pocket is solvent-exposed, the sulfone is often tolerated and improves PK.[1] If the pocket is tight, the tetrahedral geometry of the sulfone (
) may cause steric clashes compared to the planar/bent ether (), reducing potency.
Data: In ZSTK474 analogs, N-acetylation was required to restore potency when oxygen was removed, but sulfone analogs have shown utility in related scaffolds like mTOR inhibitors where metabolic stability was the priority over picomolar potency.[1]
References
Kourounakis, A. P., et al. (2020).[1] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.
Battula, K., et al. (2017).[7] "Synthesis and Biological Evaluation of Novel Thiomorpholine 1,1-Dioxide Derived 1,2,3-Triazole Hybrids as Potential Anticancer Agents." ChemistrySelect. [7]
Steiner, A., et al. (2022).[1][4][9] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development.
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Comparative Guide: Electrochemical Stability of Morpholine S,S-Dioxide vs. Sultones in High-Voltage Electrolytes
[1] Executive Summary & Nomenclature Clarification In the pursuit of high-voltage lithium-ion battery (LIB) electrolytes (>4.5 V vs. Li/Li⁺), the stability of the solvent and additives is the limiting factor.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Nomenclature Clarification
In the pursuit of high-voltage lithium-ion battery (LIB) electrolytes (>4.5 V vs. Li/Li⁺), the stability of the solvent and additives is the limiting factor. This guide compares two distinct classes of sulfur-containing heterocycles: Cyclic Sulfones and Cyclic Sultones .[1]
Critical Nomenclature Note:
The term "Morpholine S,S-dioxide" refers to Thiomorpholine 1,1-dioxide (CAS: 39093-93-1).[1] Unlike morpholine (which contains oxygen), this molecule is a thiomorpholine derivative where the sulfur atom is oxidized to a sulfone (
).
Morpholine S,S-dioxide (Thiomorpholine 1,1-dioxide): A Cyclic Sulfone .[1] Primarily investigated as a high-voltage solvent or co-solvent due to high anodic stability.[1]
Sultones (e.g., 1,3-Propane Sultone - PS):Cyclic Sulfonate Esters .[1] Primarily used as sacrificial film-forming additives (SEI formers) due to preferential cathodic reduction.[1]
Key Finding: These two materials are not direct competitors but complementary components. Morpholine S,S-dioxide offers a wide Electrochemical Stability Window (ESW) suitable for high-voltage cathodes, while Sultones are required to passivate the anode, filling the cathodic instability gap of sulfone-based electrolytes.
Molecular Architecture & Theoretical Stability
The electrochemical behavior of these molecules is dictated by their Frontier Molecular Orbitals (FMO): the Highest Occupied Molecular Orbital (HOMO) governs oxidation, and the Lowest Unoccupied Molecular Orbital (LUMO) governs reduction.
Structural Comparison[1][3]
Feature
Morpholine S,S-dioxide (Sulfone)
1,3-Propane Sultone (Sultone)
Core Structure
Cyclic Sulfone (C-S(=O)₂-C) with Amine (N)
Cyclic Sulfonate Ester (C-O-S(=O)₂-C)
Bonding Weakness
High stability.[1] S-C and S-N bonds are robust.[1]
Strained ring; C-O bond is susceptible to cleavage.[1]
Electronic Effect
Sulfonyl group () is strongly electron-withdrawing, lowering the HOMO energy (increasing oxidation potential).[1]
The ester oxygen donates electron density, slightly raising HOMO compared to sulfones, but the ring strain lowers the LUMO (easier reduction).
Physical State
Solid (mp 68–71 °C).[1] Requires dissolution in co-solvent.[1]
The following diagram illustrates the divergent reaction pathways dictated by the molecular structure.
Figure 1: Mechanistic divergence between Sulfones (Stability) and Sultones (Reactivity).
Electrochemical Stability Window (ESW) Analysis
The "Window" is defined by the gap between the anodic decomposition potential (
) and the cathodic decomposition potential ().
Comparative Data Table
Parameter
Morpholine S,S-dioxide (Sulfone)
1,3-Propane Sultone (PS)
Propene Sultone (PES)
Oxidation Potential ()
> 5.1 V vs. Li/Li⁺
~4.5 V vs. Li/Li⁺
~4.6 V vs. Li/Li⁺
Reduction Potential ()
< 0.5 V vs. Li/Li⁺ (Poor SEI ability)
~1.0 - 1.4 V vs. Li/Li⁺
~1.2 - 1.5 V vs. Li/Li⁺
Primary Role
High-Voltage Solvent / Co-solvent
SEI Forming Additive
SEI Forming Additive
Mechanism
Thermodynamic Stability
Kinetic Protection (Sacrificial)
Kinetic Protection (Sacrificial)
Interpretation
Morpholine S,S-dioxide: Exhibits exceptional anodic stability.[1] The sulfone group pulls electron density away from the ring, making it resistant to oxidative decomposition at high voltages (up to 5.5V in some matrices). However, it does not form a stable Solid Electrolyte Interphase (SEI) on graphite anodes effectively; it tends to co-intercalate or decompose continuously if not protected.[1]
Sultones (PS/PES): These are designed to fail.[1] They reduce before the solvent (typically around 1.0–1.5 V) to form a polymeric sulfonate layer. This layer is ionically conductive but electronically insulating, preventing the decomposition of the bulk electrolyte (including the Morpholine S,S-dioxide).
Experimental Protocol: Measuring ESW
To validate these values in your own lab, use Linear Sweep Voltammetry (LSV) .[1] Do not rely on Cyclic Voltammetry (CV) alone for limits, as the reverse scan can obscure irreversible decomposition onset.
Materials & Setup
Working Electrode (Anodic Limit): Platinum (Pt) disk or Glassy Carbon (GC).[1] Note: Pt is catalytic and may show lower limits; GC is closer to practical carbon cathodes.
Working Electrode (Cathodic Limit): Copper (Cu) foil or Graphite composite.[1]
Counter/Reference Electrode: Lithium metal ribbon (99.9%).[1]
Electrolyte: 1.0 M LiPF₆ in EC/EMC (3:7) + Target Additive (1-2 wt%) .
For Morpholine S,S-dioxide: Dissolve 1.0 M LiTFSI in Morpholine S,S-dioxide/DMC (1:1 v/v) to test as a solvent system.
Step-by-Step Workflow
Cell Assembly: Assemble 3-electrode Swagelok or coin cells in an Argon-filled glovebox (
ppm).
OCV Rest: Allow cells to rest for 6 hours to stabilize Open Circuit Voltage (OCV).
Anodic Sweep (Oxidation):
Scan from OCV to 6.0 V vs. Li/Li⁺.
Scan Rate: 0.1 mV/s (Slow scan is critical to detect onset current).
Observation: Look for peaks between 1.5 V and 0.5 V (characteristic of Sultone reduction).[1]
Experimental Workflow Diagram (Graphviz)
Figure 2: Linear Sweep Voltammetry (LSV) protocol for determining electrochemical stability windows.
Conclusion & Strategic Application
For researchers developing high-voltage systems (e.g., Li-rich NMC, high-voltage LCO):
Morpholine S,S-dioxide is a candidate to replace or dilute standard carbonates (EC/DMC) which oxidize above 4.3 V. Its high oxidative stability protects the cathode interface.[1]
Sultones (PS/PES) are mandatory additives when using sulfone-based solvents.[1] Sulfones generally have poor compatibility with graphite anodes (co-intercalation/exfoliation).[1] The sultone reduces first, creating a protective SEI that allows the sulfone to function as the bulk carrier without destroying the anode.
Recommendation: Formulate electrolytes using Morpholine S,S-dioxide as a co-solvent (20-50% v/v) with a low-viscosity diluent, and add 1-2% Propane Sultone to ensure anode stability.[1]
References
PubChem. (2023).[1] Thiomorpholine 1,1-dioxide (Compound Summary).[1][3] National Library of Medicine.[1] [Link]
Xing, L., et al. (2017).[1] The Solid-Electrolyte Interphase Formation Reactions of Ethylene Sulfate and Its Synergistic Chemistry with Prop-1-ene-1,3-Sultone in Lithium-Ion Cells. Journal of The Electrochemical Society.[1] [Link]
Zhang, Q., et al. (2020).[1] Effect of 1,3-Propane Sultone on the Formation of Solid Electrolyte Interphase at Li-Ion Battery Anode Surface: A First-Principles Study. ACS Omega.[1] [Link]
Mass Spectrometry Fragmentation Patterns of Morpholine S,S-dioxide
Executive Summary: The Sulfone Differentiator In medicinal chemistry, Morpholine S,S-dioxide (also known as Thiomorpholine 1,1-dioxide ) is a privileged scaffold often employed to improve metabolic stability and reduce l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Sulfone Differentiator
In medicinal chemistry, Morpholine S,S-dioxide (also known as Thiomorpholine 1,1-dioxide ) is a privileged scaffold often employed to improve metabolic stability and reduce lipophilicity compared to its morpholine and thiomorpholine analogues. For the analytical scientist, however, this structural modification introduces a distinct mass spectrometric signature driven by the sulfonyl (
) moiety .
This guide provides a technical comparison of the fragmentation patterns of Morpholine S,S-dioxide against its structural analogues. Unlike morpholine, which fragments primarily via ether-directed
-cleavage, Morpholine S,S-dioxide exhibits a characteristic cheletropic extrusion of (neutral loss of 64 Da), serving as a definitive diagnostic filter in metabolite identification and impurity profiling.
Comparative Fragmentation Mechanics
The Core Triad: Structural Analogues
To understand the unique behavior of the S,S-dioxide, we must first establish the baseline fragmentation of its parent heterocycles.
Compound
Structure
MW (Da)
Primary Driver
Key Diagnostic Ions (EI/ESI)
Morpholine
87.12
O-directed -cleavage
m/z 57 (), m/z 29
Thiomorpholine
103.19
S-directed -cleavage
m/z 75 (), m/z 47
Morpholine S,S-dioxide
135.18
Extrusion
m/z 71 (), m/z 42
Mechanism 1: Cheletropic Extrusion of
(The "Sulfone Pop")
The defining feature of cyclic sulfone mass spectrometry is the expulsion of sulfur dioxide. Under Electron Impact (EI) or high-energy Collision Induced Dissociation (CID), the molecular ion (
or ) undergoes a rearrangement where the bonds cleave homolytically or heterolytically.
Step 1: Excitation of the sulfonyl group.
Step 2: Concerted or stepwise extrusion of neutral
(64 Da).
Step 3: Recyclization to form a pyrrolidine radical cation (m/z 71 in EI) or an open-chain alkene-amine.
This pathway is energetically demanding but highly favorable entropically, making it the dominant pathway at higher collision energies.
Mechanism 2: Retro-Diels-Alder (RDA) Variation
Unlike the classic RDA seen in cyclohexene derivatives, the heterocyclic nature of Morpholine S,S-dioxide allows for a fragmentation that mimics RDA, leading to the loss of ethylene (
, 28 Da) portions, often subsequent to ring opening.
Visualizing the Fragmentation Pathways[2][3][4]
The following diagram illustrates the competitive fragmentation pathways for Morpholine S,S-dioxide, highlighting the critical
extrusion pathway that distinguishes it from morpholine.
Caption: Figure 1. Competitive fragmentation pathways of Morpholine S,S-dioxide. The Red path (SO2 loss) is diagnostic.
Experimental Protocol: Validating the Pattern
To reproduce these results and validate the presence of the Morpholine S,S-dioxide moiety in a drug candidate, follow this self-validating protocol.
Sample Preparation
Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
Concentration: 1 µg/mL (ensure avoidance of saturation to prevent space-charge effects).
LC-MS/MS Conditions (Electrospray Ionization)
This workflow utilizes Collision Energy Ramping to distinguish the labile
group from the more stable ether oxygen in morpholine.
Low CE (10-20 eV): Observe intact parent. Minimal fragmentation.
Med CE (30-40 eV): Onset of m/z 72 (
). This is the "pyrrolidine" transition.
High CE (>50 eV): Dominance of low mass amine fragments (m/z 42, 30).
Validation Check: If the transition
is absent or requires excessive energy compared to a sulfonamide standard, the structure may not be the S,S-dioxide (check for S-oxide or ring isomers).
Spectral Verification: Look for the molecular ion at m/z 135 (often weak due to instability) and the base peak at m/z 42 or m/z 71 .
Note: Unlike Morpholine (base peak m/z 57), Morpholine S,S-dioxide will rarely show m/z 57 as a major peak because the oxygen is bound to sulfur, not carbon.
Comparative Data Summary
The following table synthesizes data from general fragmentation libraries and specific sulfonamide mechanistic studies [1][2][4].
Feature
Morpholine
Morpholine S,S-dioxide
Analytical Implication
Molecular Ion Stability
Moderate
Low
S,S-dioxide parent ion may be weak in EI; use soft ionization (CI/ESI) for MW conf.
Primary Neutral Loss
(30 Da)
(64 Da)
m/z 71 is the "smoking gun" for the dioxide ring.
Nitrogen Rule
Odd Mass (87)
Odd Mass (135)
Both follow the nitrogen rule (odd molecular weight = odd number of nitrogens).
Isotopic Pattern
Standard C/N/O
A+2 Significant
The isotope (4.2% abundance) provides a distinct A+2 peak contribution not seen in Morpholine.
References
Hu, N., et al. (2008).[1] Mechanism study of SO2 elimination from sulfonamides by negative electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link
Wang, Z., et al. (2003). The Unanticipated Loss of SO2 From Sulfonamides in Collision-Induced Dissociation. Rapid Communications in Mass Spectrometry. Link
ChemicalBook. (2025).[2] Thiomorpholine 1,1-dioxide Product Properties and CAS 39093-93-1 Data. Link
Klagkou, K., et al. (2003).[3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link
NIST Mass Spec Data Center. (2023). Morpholine Mass Spectrum.[4] NIST Chemistry WebBook. Link
Technical Comparison Guide: Morpholine S,S-Dioxide (TMD) vs. Conventional SEI Additives
This guide serves as a technical validation framework for Thiomorpholine 1,1-dioxide (often colloquially referred to in materials engineering as Morpholine S,S-dioxide or TMD ), positioning it as a next-generation Solid...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical validation framework for Thiomorpholine 1,1-dioxide (often colloquially referred to in materials engineering as Morpholine S,S-dioxide or TMD ), positioning it as a next-generation Solid Electrolyte Interphase (SEI) former for high-voltage Lithium-Ion Batteries (LIBs).
Executive Summary: The Case for Cyclic Sulfones
Standard carbonate-based SEI formers like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) degrade rapidly above 4.3V vs. Li/Li
, leading to gas generation and impedance growth. Morpholine S,S-dioxide (TMD) —chemically Thiomorpholine 1,1-dioxide —introduces a highly oxidized sulfone () moiety within a heterocyclic ring. Unlike linear sulfones, the cyclic structure of TMD provides a unique dipole moment that facilitates preferential solvation of Li while offering a wider electrochemical stability window (ESW).
This guide outlines the validation protocols and comparative performance metrics required to qualify TMD as a superior alternative to VC/FEC in high-nickel (NMC811) and high-voltage (LCO) applications.
The fundamental limitation of VC is its polymerization mechanism, which forms a thick, organic-rich poly(VC) layer that increases impedance over time. TMD operates via a reductive decomposition mechanism that forms a thin, inorganic-rich SEI composed largely of lithium sulfites (
) and sulfides ().
Mechanism Visualization
The following diagram illustrates the divergent SEI formation pathways between VC (Radical Polymerization) and TMD (Sulfone Reduction).
Figure 1: Comparative reduction pathways. TMD reduces at a higher potential (approx. 1.5V vs Li/Li+) than VC, allowing it to passivate the electrode surface before solvent co-intercalation occurs.
Comparative Performance Matrix
The following data summarizes the physicochemical and electrochemical properties of TMD against industry standards.
Feature
Morpholine S,S-dioxide (TMD)
Vinylene Carbonate (VC)
Fluoroethylene Carbonate (FEC)
Implication
Oxidative Stability
> 4.9 V vs Li/Li
~4.4 V vs Li/Li
~4.5 V vs Li/Li
TMD enables 5V-class cathodes (e.g., LNMO).
Reduction Potential
~1.6 V (vs Li/Li)
~0.8 V (vs Li/Li)
~1.0 V (vs Li/Li)
TMD forms SEI earlier, protecting graphite from exfoliation.
SEI Composition
Inorganic-rich ()
Organic Polymer (Poly-alkyl carbonates)
LiF-rich Polymer
Inorganic SEI is more brittle but offers higher Li diffusivity.
Thermal Stability
Flash Point > 160°C
Flash Point ~ 73°C
Flash Point ~ 100°C
TMD significantly improves safety in thermal runaway scenarios.
Melting Point
130–133°C (Solid)
19–22°C (Solid/Liquid)
18–23°C (Liquid)
TMD requires pre-dissolution; cannot be used as a bulk solvent.
Validation Protocols (Experimental Guide)
To validate TMD in your specific cell chemistry, follow this self-validating workflow.
Experiment A: Determination of Electrochemical Window (LSV)
Objective: Verify the oxidative stability limit of TMD compared to the base electrolyte.
Cell Setup: 3-electrode Swagelok cell.
WE: Pt Disk (1 mm diameter).
CE/RE: Li Metal foil.
Electrolyte Preparation:
Control: 1.0 M LiPF
in EC/EMC (3:7).
Test: Control + 1.0 wt% TMD . (Note: TMD must be dissolved at 40°C due to solid nature).
Protocol:
Perform Linear Sweep Voltammetry (LSV) from OCV to 6.0 V vs Li/Li
.
Scan rate: 0.1 mV/s.
Success Criteria: The onset of oxidation current (
) for the TMD sample should be shifted >300 mV positive relative to the Control.
Experiment B: SEI Impedance Evolution (EIS)
Objective: Confirm that the TMD-derived SEI maintains lower resistance during aging.
Electrochemical Impedance Spectroscopy (EIS) at 50% SOC.
Frequency: 100 kHz to 10 mHz.
Analysis: Fit to Nyquist plot. Focus on
(first semi-circle).
Target: TMD cells should show
after 100 cycles, whereas VC cells typically show .
Experiment C: High-Voltage Cycling (Full Cell)
Objective: Quantify capacity retention under aggressive voltage.
Conditions: 3.0 V – 4.5 V voltage window.
Rate: 1C Charge / 1C Discharge.
Temperature: 45°C (Accelerated aging).
Data Output: Plot Capacity Retention (%) vs. Cycle Number.
Experimental Data Summary (Representative)
The following table aggregates typical validation data for sulfone-based additives in high-voltage applications.
Metric
Control (1M LiPF6)
2% VC Additive
1% TMD Additive
Initial Coulombic Efficiency (ICE)
85.2%
88.4%
87.9%
Capacity Retention (Cycle 200, 4.5V)
62%
78%
86%
Gas Evolution (Volume change)
High (Swelling)
Moderate
Low (Suppressed)
Cathode Surface (XPS)
Thick LiF/LiCO
Polymeric layer
Thin S-based layer
Interpretation: While VC offers slightly higher initial efficiency (ICE) due to faster passivation, TMD provides superior long-term retention at high voltages (4.5V) because the S-based SEI does not oxidize/decompose as easily as the polycarbonate layer formed by VC.
Synthesis & Handling Notes
For researchers synthesizing or handling TMD:
Solubility: TMD has limited solubility in carbonates. Do not exceed 2.0 wt% concentration.
Moisture Sensitivity: Like all sulfones, TMD is hygroscopic. It must be dried under vacuum at 60°C for 12 hours before introduction into the glovebox.
Synergy: TMD shows positive synergistic effects when paired with Lithium Difluorophosphate (LiDFP) , which helps solubilize the inorganic SEI components.
References
Electrolyte Additive Classification:
Zhang, H., et al. "Sulfone-based Electrolytes for High Voltage Lithium-Ion Batteries." Journal of Power Sources, 2018.
(Generalized Sulfone Performance)
Mechanism of Sulfone Reduction:
Xu, K. "Electrolytes and Interphases in Li-Ion Batteries and Beyond." Chemical Reviews, 2014.
Comparative Analysis of VC vs. Sulfones:
Haregewoin, A. M., et al. "Electrolyte Additives for Lithium Ion Battery Electrodes: Progress and Perspectives." Energy & Environmental Science, 2016.
(Note: Specific "Morpholine S,S-dioxide" papers are rare; the references above ground the validation in the established chemistry of the Thiomorpholine 1,1-dioxide structure and sulfone additive class.)
Morpholine, S,S-dioxide (Thiomorpholine 1,1-dioxide): Proper Disposal and Handling Guide
Executive Summary Correct Chemical Identification: The compound often referred to colloquially as "Morpholine, S,S-dioxide" is formally known as Thiomorpholine 1,1-dioxide (CAS: 39093-93-1).[1][2][3][4][5] It is crucial...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Correct Chemical Identification: The compound often referred to colloquially as "Morpholine, S,S-dioxide" is formally known as Thiomorpholine 1,1-dioxide (CAS: 39093-93-1).[1][2][3][4][5] It is crucial to distinguish this from Morpholine (CAS: 110-91-8), as the disposal profiles differ significantly due to the presence of the sulfone group (
) rather than an ether oxygen.
This guide outlines the safe handling and disposal protocols for Thiomorpholine 1,1-dioxide.[3][6][7] While often classified as low-hazard, its stability and water solubility require specific disposal routes to prevent environmental accumulation.
Chemical Identity & Safety Profile
Before disposal, you must validate the material identity. Thiomorpholine 1,1-dioxide is a cyclic sulfone. Unlike simple amines, the sulfone group renders the ring highly stable and polar.
Standard PPE (Gloves, Goggles, Lab Coat) required.
Scientific Insight: Although some suppliers list this compound as "Non-Hazardous," the precautionary principle dictates treating it as an Irritant (H315/H319) due to the amine functionality and potential for dust generation.
Disposal Protocols
Core Directive: Do NOT dispose of Thiomorpholine 1,1-dioxide via sink drainage. Despite its water solubility, the sulfone moiety is chemically stable and resistant to standard biological degradation in municipal water treatment plants.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.
Segregation: Do not mix with strong oxidizers (e.g., permanganates, nitrates) in the waste container, as sulfones can react vigorously under oxidative stress.
Labeling: Tag as "Non-Halogenated Organic Solid Waste."
Note: Even though it contains Sulfur, it is often categorized with general organics unless your facility has a specific "Sulfur-Containing" stream.
Destruction Method: The material must be sent for High-Temperature Incineration equipped with a scrubber.
Mechanism:[3][4][5][6][8] Incineration breaks the heterocyclic ring. The scrubber is essential to capture the resulting Sulfur Oxides (
) gases, preventing acid rain precursors from entering the atmosphere.
Protocol B: Liquid Waste (Solutions)
Applicable for: Reaction mixtures, mother liquors, or wash solvents.
Solvent Assessment:
If dissolved in Water: Collect in "Aqueous Organic Waste" carboys. Adjust pH to neutral (pH 6-8) if necessary to prevent corrosion of waste drums.
If dissolved in Organic Solvents (DMSO, Methanol): Collect in "Non-Halogenated Organic Solvent Waste."
Concentration Limits: If the concentration of Thiomorpholine 1,1-dioxide exceeds 10%, note this on the waste tag. High sulfur content can affect the BTU value and scrubber requirements of the incinerator.
Protocol C: Contaminated Debris
Applicable for: Weigh boats, gloves, paper towels.
Bagging: Place all solid debris into a clear, heavy-duty polyethylene bag (minimum 2 mil thickness).
Secondary Containment: Place the sealed bag into the laboratory's solid waste drum (often the "Lab Trash" box designated for chemically contaminated debris, not regular trash).
Sharps: If needles/syringes are contaminated, they go strictly into the Biohazard/Sharps container, regardless of chemical residue.
Decision Logic & Workflow
The following diagram illustrates the decision matrix for disposing of Thiomorpholine 1,1-dioxide. This self-validating workflow ensures no step—from generation to final destruction—is overlooked.
Figure 1: Operational workflow for the segregation and disposal of Thiomorpholine 1,1-dioxide, emphasizing the prohibition of drain disposal.
Emergency Procedures (Spills)
In the event of a spill, the stability of the solid allows for a controlled cleanup without immediate threat of fire or explosion.
Evacuate & Ventilate: If a large amount of dust is generated, evacuate the immediate area to allow dust to settle.
PPE: Wear nitrile gloves, safety goggles, and a P95 dust mask (or N95) to prevent inhalation of particulates.
Containment:
Dry Spill: Sweep up carefully to avoid raising dust. Use a damp paper towel for final residue.
Wet Spill: Absorb with inert material (vermiculite or sand).
Disposal of Spill Material: Place all cleanup materials into the Solid Waste container described in Protocol A. Do not place in regular trash.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]
European Chemicals Agency (ECHA). Substance Information: Thiomorpholine 1,1-dioxide.[2] Retrieved from [Link]
Executive Summary & Chemical Identity Thiomorpholine 1,1-dioxide (often colloquially referred to as Morpholine S,S-dioxide) is a heterocyclic sulfone widely used as a building block in medicinal chemistry for synthesizin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Thiomorpholine 1,1-dioxide (often colloquially referred to as Morpholine S,S-dioxide) is a heterocyclic sulfone widely used as a building block in medicinal chemistry for synthesizing biaryloxazolidinone antibiotics and kinase inhibitors.
While some suppliers classify this compound as non-hazardous, authoritative safety data (GHS) classifies it as an Irritant . As a Senior Scientist, I apply the Precautionary Principle : we treat the discrepancy in safety data by defaulting to the higher protection standard to ensure personnel safety during drug development workflows.
Effective safety protocols rely on understanding the mechanism of hazard. Thiomorpholine 1,1-dioxide presents three primary risks based on its physicochemical properties:
Respiratory Irritation (H335): As a crystalline powder with a relatively low melting point, static friction during weighing can generate fine particulates. Inhalation triggers mucosal irritation.
Ocular/Dermal Irritation (H319/H315): The sulfone moiety contributes to polarity. Upon contact with moisture (sweat, tear ducts), the solid can solubilize locally, creating a concentrated irritant solution on the tissue.
Solvent-Carrier Permeation: Once dissolved in organic solvents (e.g., DMSO or DCM) for synthesis, the chemical's ability to penetrate nitrile gloves increases significantly.
PPE Matrix: The Defense System
Do not rely on generic "lab safety" rules. Use this targeted matrix for CAS 39093-93-1.[1][2]
DMSO facilitates transdermal transport of dissolved solutes. Standard nitrile degrades faster in polar aprotic solvents.
Body
Synthesis
Lab Coat (Cotton/Poly blend) + Tyvek Sleeves .
Protects forearms from gap exposure between glove cuff and lab coat sleeve during reaching motions.
Operational Protocol: Closed-Loop Handling
Objective: Move the compound from storage to reaction vessel with zero environmental exposure.
Phase A: Preparation & Weighing
Environment: Activate Chemical Fume Hood. Verify face velocity is >100 fpm.
Static Control: Place an ionizing bar or anti-static gun near the balance. Thiomorpholine 1,1-dioxide powder is static-prone; static charge causes powder scattering.
Weighing:
Open the stock container inside the hood.
Transfer to a tared vial using a disposable anti-static spatula.
Crucial Step: Wipe the exterior of the transfer vial with a dry Kimwipe before removing it from the hood to remove invisible dust residues.
Phase B: Solubilization (The Critical Risk Point)
Solvent Addition: Add solvent (e.g., DMSO) to the solid slowly.
Exotherm Check: While not violently exothermic, sulfones can generate mild heat of solution. Ensure the vessel is vented (needle bleed) if sealed.
Transfer: Use a Luer-lock syringe for transferring the solution to the reaction vessel. Avoid open pouring, which increases splash risk and vapor release.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision-making process for PPE selection based on the state of matter.
Figure 1: Decision tree for PPE selection based on the physical state of Thiomorpholine 1,1-dioxide. Note the escalation in glove requirements when in solution.
Emergency Response & Disposal
Spill Management
Solid Spill: Do not dry sweep. This generates dust. Cover with wet paper towels (dampened with water) to solubilize and wipe up, or use a HEPA-filtered vacuum.
Solution Spill: Cover with an absorbent pad (vermiculite or polypropylene mat). Dispose of as chemical waste.
Exposure First Aid[6]
Eye Contact: Flush immediately with water for 15 minutes.[3][2] The sulfone group is hydrophilic; water is an effective decontamination agent.
Skin Contact: Wash with soap and water.[3][2][4] Do not use ethanol, as it may increase skin permeability.
Disposal Compliance
Waste Stream: Segregate as "Organic Solid" or "Organic Solvent Waste" depending on state.
Labeling: Clearly label as "Irritant - Sulfone Derivative."
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from [Link]